Product packaging for Ribociclib D6(Cat. No.:)

Ribociclib D6

Cat. No.: B592701
M. Wt: 440.6 g/mol
InChI Key: RHXHGRAEPCAFML-WFGJKAKNSA-N
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Description

Ribociclib D6, also known as this compound, is a useful research compound. Its molecular formula is C23H30N8O and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N8O B592701 Ribociclib D6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-cyclopentyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]-N,N-bis(trideuteriomethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHGRAEPCAFML-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Ribociclib D6 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Ribociclib D6 as an Internal Standard in Bioanalytical Studies.

Introduction

This compound is the deuterated analog of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Ribociclib is a crucial therapeutic agent in the treatment of certain types of breast cancer.[1][2] In the realm of pharmaceutical research and development, particularly in pharmacokinetics and bioanalytical chemistry, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of drug molecules in biological matrices. This compound serves as an ideal internal standard for the quantitative analysis of Ribociclib, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the unlabeled parent drug, coupled with its distinct mass, allow for the correction of variability during sample preparation and analysis.[3]

This technical guide provides a comprehensive overview of this compound, its chemical properties, and its primary application in research. It includes detailed experimental protocols for its use in bioanalytical methods, quantitative data, and visualizations of the relevant biological pathway and analytical workflows.

Chemical Properties and Structure

This compound is a synthetic derivative of Ribociclib where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical behavior of the molecule.

PropertyValueReference
Chemical Name 7-Cyclopentyl-N,N-bis(methyl-d3)-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[4][5]
Molecular Formula C23H24D6N8O[4][5]
Molecular Weight 440.57 g/mol [5]
CAS Number 1328934-40-2[5]
Isotopic Purity Typically ≥98%[4]
Chemical Purity Typically >98% (by HPLC)[5]
Appearance Brown Solid
Solubility Soluble in DMSO and Methanol[4]

Primary Use in Research: A Stable Isotope-Labeled Internal Standard

The predominant application of this compound in a research setting is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ribociclib in biological samples such as plasma and tissue homogenates.[3] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis using LC-MS/MS due to its ability to mimic the analyte throughout the analytical process, thereby compensating for:

  • Variability in sample preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Matrix effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.

  • Instrumental variability: Fluctuations in injection volume and mass spectrometer response.

By adding a known amount of this compound to the unknown samples at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement leads to significantly improved accuracy and precision of the analytical method.

Experimental Protocols

The following sections detail typical experimental protocols for the quantification of Ribociclib in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup.

  • Spiking: To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of Ribociclib and this compound.

ParameterConditionReference
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[6]
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm)[6]
Mobile Phase A 5 mM Ammonium Formate in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Isocratic or gradient elution (e.g., 10:90 v/v, Mobile Phase A:Mobile Phase B)[6]
Flow Rate 0.6 mL/min[6]
Column Temperature 40°C[6]
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[6]
MRM Transition (Ribociclib) m/z 435.5 → 112.1[6]
MRM Transition (this compound) m/z 441.7 → 112.1[6]

Data Presentation

Quantitative Data for Bioanalytical Method Validation

The following table presents typical performance characteristics of a validated LC-MS/MS method for Ribociclib quantification using this compound as an internal standard.

ParameterTypical ValueReference
Linearity Range 50 - 10,000 pg/mL[6]
Correlation Coefficient (r²) ≥ 0.998[6]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 50 pg/mL[6]
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by IS
Stability of this compound

As a stable isotope-labeled compound, this compound is expected to exhibit similar stability to its unlabeled counterpart. Stability should be assessed during method validation.

Stability TestConditionExpected Outcome
Freeze-Thaw Stability Three freeze-thaw cyclesStable
Short-Term (Bench-Top) Stability Room temperature for at least 4 hoursStable
Long-Term Stability -20°C or -80°C for the duration of the studyStable
Stock Solution Stability 4°C or -20°CStable

Mandatory Visualizations

Ribociclib Mechanism of Action: CDK4/6 Signaling Pathway

Ribociclib inhibits the cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the cell cycle.[7][8] By inhibiting CDK4 and CDK6, Ribociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[7][8] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[7] This ultimately leads to G1 cell cycle arrest and inhibition of tumor cell proliferation.

CDK4_6_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Regulation cluster_2 Inhibition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F Binds and Inactivates G1_S_Transition G1 to S Phase Transition pRb->G1_S_Transition Promotes E2F->G1_S_Transition Activates Transcription Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Ribociclib Ribociclib Ribociclib->CDK46 Inhibits Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Data Processing & Quantification Analyze->Quantify Result Ribociclib Concentration Quantify->Result Method_Validation Validation Bioanalytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix

References

An In-Depth Technical Guide to Ribociclib-D6: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Ribociclib-D6, a deuterated isotopologue of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and pharmacokinetic analyses involving this compound.

Chemical Identity and Properties

Ribociclib-D6, also known as LEE 011-D6, is a stable isotope-labeled version of Ribociclib, where six hydrogen atoms on the two N-methyl groups of the carboxamide moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays by mass spectrometry.[1][2]

Chemical Structure

The chemical structure of Ribociclib-D6 is depicted below:

Ribociclib-D6 Chemical Structure

Figure 1: 2D Chemical Structure of Ribociclib-D6.

IUPAC Name: 7-Cyclopentyl-N,N-di(methyl-d3)-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxamide[3]

Physicochemical Properties

A summary of the key physicochemical properties of Ribociclib-D6 and its hydrochloride salt is presented in Table 1.

PropertyValueReference
Molecular Formula C23H24D6N8O[3]
Molecular Weight 440.58 g/mol [3]
CAS Number 1328934-40-2[2][3]
Appearance Brown solid, Light yellow to light brown solid, or Off-white to yellow solid[1][3][4]
Storage Conditions 2-8°C Refrigerator or 4°C, sealed storage, away from moisture[3][4]
Purity >98%[5]
Isotopic Enrichment 98.30%[4]

Table 1: Physicochemical Properties of Ribociclib-D6.

Property (Hydrochloride Salt)ValueReference
Molecular Formula C23H25D6ClN8O[4][5]
Molecular Weight 477.04 g/mol [4][5][6]
Appearance Solid[5]
Storage Conditions -20°C or 4°C, sealed storage, away from moisture[4][5]

Table 2: Physicochemical Properties of Ribociclib-D6 Hydrochloride.

Mechanism of Action: Targeting the Cell Cycle

Ribociclib, and by extension Ribociclib-D6, is a highly specific inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 phase to the S phase.

The mechanism involves the inhibition of the Cyclin D-CDK4/6 complex, which prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA replication and cell cycle progression. This leads to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.

Ribociclib Signaling Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinases->Downstream Signaling activates Cyclin D Cyclin D Downstream Signaling->Cyclin D upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb phosphorylates pRb pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription of G1-S Transition G1-S Transition S-Phase Genes->G1-S Transition promotes Ribociclib-D6 Ribociclib-D6 Ribociclib-D6->CDK4/6 inhibits

Ribociclib's inhibition of the CDK4/6 pathway.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for Ribociclib-D6 is not publicly available, the general synthesis of Ribociclib has been described in various patents and publications. The deuterated methyl groups are typically introduced using a deuterated methylating agent in the final steps of the synthesis.

General Synthesis Workflow (Non-deuterated Ribociclib)

The synthesis of Ribociclib generally involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a substituted aminopyridine.

Ribociclib Synthesis Workflow Starting Materials Starting Materials Pyrrolo[2,3-d]pyrimidine Intermediate Pyrrolo[2,3-d]pyrimidine Intermediate Starting Materials->Pyrrolo[2,3-d]pyrimidine Intermediate Substituted Aminopyridine Substituted Aminopyridine Starting Materials->Substituted Aminopyridine Coupling Reaction Coupling Reaction Pyrrolo[2,3-d]pyrimidine Intermediate->Coupling Reaction Substituted Aminopyridine->Coupling Reaction Ribociclib Ribociclib Coupling Reaction->Ribociclib Purification Purification Ribociclib->Purification Final Product Final Product Purification->Final Product

A generalized workflow for the synthesis of Ribociclib.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Ribociclib-D6 is primarily used as an internal standard for the quantification of Ribociclib in biological matrices. A typical LC-MS/MS method is outlined below.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add an appropriate amount of Ribociclib-D6 internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile or methanol.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Ribociclib: m/z 435.2 → 322.2

    • MRM Transition for Ribociclib-D6: m/z 441.3 → 328.2

Table 3: Example LC-MS/MS Parameters.

ParameterCondition
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Ribociclib) 435.2 → 322.2
MRM Transition (Ribociclib-D6) 441.3 → 328.2
NMR Spectroscopy

Certificates of Analysis for commercially available Ribociclib-D6 hydrochloride indicate that the 1H NMR spectrum is consistent with the expected structure.[4][5] Detailed spectral assignments for Ribociclib-D6 are not widely available in the public domain. The 1H NMR spectrum would be expected to be similar to that of Ribociclib, with the notable absence of the singlet corresponding to the N-methyl protons.

Conclusion

Ribociclib-D6 is an essential tool for the accurate quantification of Ribociclib in preclinical and clinical research. Its well-defined chemical structure and properties, coupled with established bioanalytical methods, enable researchers to conduct robust pharmacokinetic and drug metabolism studies. The understanding of its mechanism of action as a CDK4/6 inhibitor provides the biological context for its therapeutic application. This guide serves as a foundational resource for scientists and professionals working with this important deuterated compound.

References

Technical Guide: Certificate of Analysis and Purity of Ribociclib D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity determination methodologies for Ribociclib D6. The document outlines key quality attributes, detailed experimental protocols for purity assessment, and the mechanism of action of Ribociclib.

This compound: Certificate of Analysis

This compound is the deuterated analog of Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies. The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.

ParameterSpecificationTypical Analytical Method
Appearance Light yellow to light brown solidVisual Inspection
Chemical Formula C₂₃H₂₅D₆ClN₈OMass Spectrometry
Molecular Weight 477.04 g/mol Mass Spectrometry
Chemical Purity (HPLC) ≥98.0%HPLC-UV
Chemical Purity (LCMS) ≥98.0%[1]LC-MS/MS
Isotopic Enrichment ≥98%[1]Mass Spectrometry
¹H NMR Spectrum Consistent with structure[1]¹H NMR Spectroscopy
LCMS Spectrum Consistent with structure[1]LC-MS/MS
Storage Conditions 4°C, sealed storage, away from moisture[1]-

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is critical for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated Ribociclib and other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Symmetry ODS C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 4.2) in a 35:65 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 276 nm.

  • Standard Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the compound in a suitable diluent (e.g., Methanol) to a known concentration.

  • Sample Preparation: The this compound sample is prepared in the same diluent as the standard to a concentration within the linear range of the assay.

  • Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve This compound Standard Inject Inject into HPLC Standard->Inject Sample Weigh & Dissolve This compound Sample Sample->Inject HPLC_System HPLC System (C18 Column, UV Detector) Separate Chromatographic Separation HPLC_System->Separate Inject->HPLC_System Detect UV Detection at 276 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Fig. 1: HPLC Purity Analysis Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Isotopic Enrichment

LC-MS/MS provides a highly sensitive and specific method for the quantification of this compound and the determination of its isotopic enrichment.

Methodology:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm particle size.[2]

  • Mobile Phase: A gradient of 5mM ammonium formate and acetonitrile.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • MRM Transitions:

    • Ribociclib: m/z 435.5 → 112.1[2]

    • This compound: m/z 441.7 → 112.1[2]

  • Standard Preparation: A series of calibration standards of Ribociclib and a fixed concentration of this compound (as the internal standard) are prepared in the appropriate matrix (e.g., plasma).

  • Sample Preparation: The sample containing this compound is diluted and prepared for injection.

  • Analysis: The samples are analyzed by LC-MS/MS. The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and determine the concentration and purity of this compound. Isotopic enrichment is determined by monitoring the ion transitions for both the deuterated and non-deuterated forms.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample_Prep Prepare Sample with this compound Inject Inject Sample_Prep->Inject LC_System LC Separation (C18 Column) MS_System Mass Spectrometry (ESI+, MRM) LC_System->MS_System Extract_Ion Extract Ion Chromatograms MS_System->Extract_Ion Inject->LC_System Quantify Quantify & Determine Isotopic Enrichment Extract_Ion->Quantify Ribociclib_Pathway CyclinD Cyclin D CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb (Active) CyclinD_CDK46->Rb phosphorylates Ribociclib Ribociclib Ribociclib->CDK46 inhibits Rb_p Phosphorylated Rb (pRb) (Inactive) E2F E2F Rb_p->E2F releases Rb->Rb_p Rb->E2F sequesters G1_Arrest G1 Arrest Rb->G1_Arrest G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition activates transcription for

References

Navigating the Critical Path of Drug Development: An In-depth Technical Guide to the Isotopic Enrichment and Stability of Ribociclib D6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of stable isotope-labeled internal standards is paramount for robust bioanalytical data. This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Ribociclib D6, a critical tool in the pharmacokinetic and metabolic studies of the CDK4/6 inhibitor, Ribociclib.

This compound, a deuterated analog of Ribociclib, serves as an indispensable internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its utility is predicated on its chemical and isotopic stability, as well as its high isotopic purity. This guide delves into the key parameters that define the quality of this compound, outlines the methodologies for their assessment, and presents the foundational knowledge of the signaling pathway it helps to investigate.

Isotopic and Chemical Purity: A Tabular Summary

The reliability of bioanalytical data is directly linked to the purity of the internal standard. High isotopic enrichment minimizes cross-signal interference from the unlabeled analyte, while high chemical purity ensures that impurities do not interfere with the quantification. The following table summarizes typical purity specifications for commercially available this compound.

ParameterSpecificationMethod of Analysis
Isotopic Enrichment ≥ 98%Mass Spectrometry
Chemical Purity ≥ 95% - 99%HPLC, LC-MS
Deuterium Incorporation 6 Deuterium AtomsMass Spectrometry, NMR

Stability Profile of Ribociclib: Insights from Forced Degradation Studies

While specific long-term stability data for this compound is not extensively published, forced degradation studies on the parent compound, Ribociclib, provide critical insights into its stability profile. The degradation pathways of the deuterated and non-deuterated forms are expected to be analogous. These studies are essential for developing stability-indicating analytical methods.

A comprehensive stress study on Ribociclib under various conditions as per the International Council for Harmonisation (ICH) guidelines revealed its degradation behavior[1][2].

Stress ConditionObservations
Acidic Hydrolysis Degradation observed with the formation of degradation products.[1]
Basic Hydrolysis Degradation was noted.[1]
Oxidative Multiple degradation products were generated.[1]
Photolytic Degradation occurred in both solid and solution states, leading to the formation of different impurities.[1]
Thermal No significant degradation was observed.[1]
Neutral Hydrolysis The molecule was found to be stable.[1]

These findings underscore the importance of protecting Ribociclib and its deuterated standard from acidic, basic, oxidative, and photolytic conditions to ensure their integrity during storage and analysis.

The Ribociclib Signaling Pathway: Targeting the Cell Cycle

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] Understanding its mechanism of action is fundamental to its development and clinical application. The following diagram illustrates the CDK4/6 signaling pathway and the point of intervention by Ribociclib.

cluster_0 Upstream Signaling cluster_1 Cell Cycle Machinery cluster_2 Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds and Activates Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates and Inactivates E2F E2F Transcription Factor Rb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Ribociclib Ribociclib Ribociclib->CDK46 Inhibits

Ribociclib inhibits the CDK4/6-Cyclin D complex, preventing cell cycle progression.

Experimental Protocols: A Guide to Analysis

The following sections detail the methodologies for assessing the key quality attributes of this compound.

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general strategy for determining the isotopic enrichment of deuterated compounds.

cluster_workflow Isotopic Enrichment Workflow Sample_Prep Sample Preparation (Dissolve this compound) LC_Separation LC Separation (Isocratic or Gradient) Sample_Prep->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan Mode) LC_Separation->HRMS_Analysis Data_Extraction Data Extraction (Extract Ion Chromatograms) HRMS_Analysis->Data_Extraction Calculation Calculation of Isotopic Enrichment Data_Extraction->Calculation

Workflow for the determination of isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan mode to detect all isotopic species.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Ribociclib and all its deuterated isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic enrichment by determining the percentage of the D6 species relative to the sum of all isotopic species.

Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method for this compound, based on methods developed for Ribociclib.

cluster_workflow Stability Study Workflow Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, etc.) Method_Development HPLC Method Development (Column, Mobile Phase Optimization) Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Stability_Testing Long-Term & Accelerated Stability Testing Method_Validation->Stability_Testing Data_Analysis Data Analysis (Quantify Degradants, Assess Purity) Stability_Testing->Data_Analysis

Workflow for conducting a stability study of this compound.

Methodology:

  • Forced Degradation: Subject this compound solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate potential degradation products.[1][2]

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system with a UV or PDA detector.

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile.

    • Detection Wavelength: Monitor at the λmax of Ribociclib.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method should be able to resolve this compound from all its degradation products and any potential impurities.

  • Stability Study:

    • Store aliquots of this compound under defined long-term (e.g., 2-8°C) and accelerated (e.g., 25°C/60% RH) storage conditions.

    • At specified time points, analyze the samples using the validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and identify and quantify any degradation products.

Logical Relationship: Isotopic Enrichment and Analytical Accuracy

The isotopic enrichment of this compound is a critical factor that directly impacts the accuracy of quantitative bioanalytical methods. The following diagram illustrates this relationship.

cluster_logic Impact of Isotopic Enrichment on Bioanalysis High_Enrichment High Isotopic Enrichment of this compound (≥98%) Minimal_Crosstalk Minimal Signal Crosstalk to Analyte Channel High_Enrichment->Minimal_Crosstalk Low_Enrichment Low Isotopic Enrichment of this compound Significant_Crosstalk Significant Signal Crosstalk to Analyte Channel Low_Enrichment->Significant_Crosstalk Accurate_Quantification Accurate and Reliable Quantification of Ribociclib Minimal_Crosstalk->Accurate_Quantification Inaccurate_Quantification Inaccurate and Unreliable Quantification of Ribociclib Significant_Crosstalk->Inaccurate_Quantification

The relationship between isotopic enrichment and the accuracy of bioanalytical results.

References

Ribociclib-D6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ribociclib-D6, a deuterated analog of the selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Ribociclib. This guide covers key technical data, supplier information, ordering details, and the fundamental mechanism of action.

Core Technical Data

Ribociclib-D6 is a deuterium-labeled version of Ribociclib, designed for use as an internal standard in quantitative analyses such as mass spectrometry, or as a tracer in metabolic studies.[1][2] The deuteration can potentially alter the pharmacokinetic and metabolic profile of the drug.[3]

Below is a summary of the available quantitative data from various suppliers.

PropertyMedChemExpressGlpBioSimson Pharma
Product Name Ribociclib-d6 hydrochlorideRibociclib D6 / this compound hydrochlorideThis compound Hydrochloride
Catalog Number HY-15777ASGC60324 / GC62638Not specified
CAS Number 1328934-40-2 (for Ribociclib-d6)1328934-40-2 (for this compound)Not available
Molecular Formula C23H25D6ClN8OC23H24D6N8O / C23H25D6ClN8ONot specified
Molecular Weight 477.04 g/mol 440.57 g/mol / 477.04 g/mol Not specified
Purity 98.26% (LCMS)>98.00% (HPLC)Certificate of Analysis provided
Isotopic Enrichment 98.30%Not specifiedNot specified
Appearance Light yellow to light brown (Solid)SolidNot specified
Solubility DMSO: 100 mg/mL (209.63 mM; with ultrasonic)Soluble in DMSONot specified
Storage 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.Store at -20°C. Stock solution can be stored below -20°C for several months.Not specified

Mechanism of Action: Targeting the Cell Cycle

Ribociclib is a highly specific and potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), with IC50 values of 10 nM and 39 nM, respectively.[1][4][5] It exhibits over 1,000-fold less potency against the cyclin B/CDK1 complex.[1][4][5]

The primary mechanism of action involves the disruption of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[5][6] In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation.[7]

Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[4] This prevents the phosphorylation of the Retinoblastoma protein (pRb).[8] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase and DNA replication.[4][6] The ultimate result is a G1 cell cycle arrest and a halt in tumor cell proliferation.[8]

Caption: Ribociclib's inhibition of the Cyclin D-CDK4/6-Rb pathway.

Experimental Protocols

While specific protocols for Ribociclib-D6 are not extensively published, the methodologies for its non-deuterated counterpart, Ribociclib, provide a strong foundation for experimental design.

In Vitro Cell-Based Assays

A representative workflow for evaluating the in vitro effects of Ribociclib is outlined below.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Seeding Seed cancer cell lines in 96-well plates Treatment Treat with varying concentrations of Ribociclib Cell_Seeding->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis_Assay IC50_Calculation Calculate IC50 values for proliferation inhibition Proliferation_Assay->IC50_Calculation Cell_Cycle_Distribution Quantify cell cycle phase distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Apoptosis_Quantification Measure caspase activity to quantify apoptosis Apoptosis_Assay->Apoptosis_Quantification

References

A Technical Guide to Ribociclib D6 for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ribociclib D6, a deuterated analog of the selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor Ribociclib. It is intended to serve as a comprehensive resource for researchers utilizing this compound in both in vitro and in vivo preclinical studies. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to Ribociclib and this compound

Ribociclib is a potent and selective, orally bioavailable inhibitor of CDK4 and CDK6.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase and subsequent suppression of tumor cell proliferation.[3][4][5][6]

This compound is a deuterated form of Ribociclib. Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development and research. This modification can alter the metabolic profile of a compound, often leading to a longer half-life and modified pharmacokinetic properties. For research applications, this compound is an invaluable tool, particularly as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic and metabolic studies of Ribociclib.

Mechanism of Action: The CDK4/6-Cyclin D-Rb Pathway

Ribociclib exerts its anti-proliferative effects by targeting the core machinery of the cell cycle. The canonical pathway involves the following key steps:

  • Mitogenic Signaling: Growth factors stimulate the expression of Cyclin D.

  • Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.

  • Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).

  • E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor.

  • Gene Transcription: E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, committing the cell to DNA replication and division.

Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby halting the cell cycle in G1.

Ribociclib Signaling Pathway cluster_0 Cell Cycle Progression (G1 to S) cluster_1 Inhibition by Ribociclib Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb phosphorylates pRb Rb-P Cyclin D-CDK4/6 Complex->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cell Proliferation Cell Proliferation S-Phase Genes->Cell Proliferation Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex inhibits

Figure 1: Ribociclib's mechanism of action on the CDK4/6 signaling pathway.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the quantitative data for Ribociclib from various preclinical studies. These values can serve as a reference for experimental design.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (nM)Reference
Breast Cancer
MCF-7ER+ Breast Cancer4 (µg/ml)[7]
MDA-MB-453Triple-Negative Breast Cancer (AR+)49.0 (µM)[4]
BT-549Triple-Negative Breast Cancer58.0 (µM)[4]
MDA-MB-468Triple-Negative Breast Cancer (AR-)72.0 (µM)[4]
MDA-MB-231Triple-Negative Breast CancerN/A[4]
Renal Cell Carcinoma
786-OClear Cell RCC76-280[3]
SW839Clear Cell RCC76-280[3]
CaKi-2Clear Cell RCC76-280[3]
769-PRenal Adenocarcinoma76-280[3]
A-704Renal Adenocarcinoma76-280[3]
UM-RC-2Renal Adenocarcinoma76-280[3]
ACHNRenal Adenocarcinoma76-280[3]
Head and Neck Cancer
Detroit562HPV- SCCHNCytostatic[5]
Cal27HPV- SCCHNCytostatic[5]
FaDuHPV- SCCHNCytostatic[5]
SCC9HPV- SCCHNCytostatic[5]
SCC15HPV- SCCHNCytostatic[5]
SCC25HPV- SCCHNCytostatic[5]
Adrenocortical Carcinoma
NCI-H295RAdrenocortical Carcinoma10 (µM)[8]
MUC-1Metastatic Adrenocortical Carcinoma48.16 (µM)[8]
ACC115mPrimary Adrenocortical Carcinoma46.1 (µM)[8]
Neuroblastoma
Multiple LinesNeuroblastomaMean: 307[2]

Note: IC50 values can vary depending on the assay conditions and cell line characteristics.

In Vivo Efficacy: Xenograft Models

In vivo studies using animal models are critical for evaluating the anti-tumor activity of a compound in a living system.

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
JeKo-1 Rat XenograftMantle Cell Lymphoma30 mg/kg/day56% TGI[9]
JeKo-1 Rat XenograftMantle Cell Lymphoma75 mg/kg/dayComplete Tumor Regression[9]
JeKo-1 Rat XenograftMantle Cell Lymphoma150 mg/kg/dayComplete Tumor Regression[9]
CAL27 XenograftHead and Neck Cancer100 mg/kg/day for 14 daysReduced Tumor Growth[5]
SCC9 XenograftHead and Neck Cancer100 mg/kg/day for 14 daysReduced Tumor Growth[5]
C33A XenograftCervical CancerN/AInhibited Tumor Growth[10]
NPC PDX (xeno-666)Nasopharyngeal CarcinomaOral gavageReduced Tumor Volume[11]
NPC PDX (xeno-2117)Nasopharyngeal CarcinomaOral gavageReduced Tumor Volume[11]

Detailed Experimental Protocols

The following are generalized protocols for key in vitro and in vivo experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or Ribociclib) stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Cell Viability Assay Workflow Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment Incubation Incubation Drug Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Figure 2: A typical workflow for an in vitro cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or Ribociclib)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Gate the cell populations based on their DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

Western Blotting for Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to confirm the on-target effect of Ribociclib.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Analyze the band intensities to determine changes in protein expression and phosphorylation status.[13]

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for establishing and using a xenograft model to test the efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (or Ribociclib) formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.[14]

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume with calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[14]

Conclusion

This compound is a critical tool for researchers investigating the therapeutic potential of CDK4/6 inhibition. Its use as an internal standard is essential for accurate pharmacokinetic analysis, while its biological activity mirrors that of Ribociclib, making it suitable for a range of in vitro and in vivo studies. The protocols and data presented in this guide provide a solid foundation for designing and executing robust preclinical experiments to further elucidate the role of Ribociclib and other CDK4/6 inhibitors in cancer therapy.

References

Safety and Handling Guidelines for Ribociclib D6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ribociclib D6, a deuterated analog of Ribociclib. As a potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, careful handling is crucial to ensure personnel safety and maintain the integrity of the compound. This document outlines the known hazards, exposure controls, and handling procedures for this compound in a research and development laboratory setting.

Compound Information and Hazard Identification

This compound is the deuterated form of Ribociclib, a compound used in cancer therapy. While this compound itself is primarily intended for research purposes, such as use as an internal standard in mass spectrometry-based bioanalytical assays, it should be handled with the same precautions as the active pharmaceutical ingredient. The primary hazards are associated with the pharmacological activity of the parent compound, Ribociclib.

Physical and Chemical Properties

PropertyValueSource
Chemical FormulaC23H24D6N8OGlpBio[1]
Molecular Weight440.57 g/mol (As base)Simson Pharma Limited[2]
Physical StateSolidAbMole BioScience[3]
SolubilityDMSO: 100 mg/mL (209.63 mM) with sonicationMedchemExpress[4]
Storage (Powder)-20°C for 3 years; 4°C for 2 yearsMedchemExpress[5]
Storage (In Solvent)-80°C for 6 months; -20°C for 1 monthMedchemExpress[5]

Hazard Identification

While many supplier Safety Data Sheets (SDS) state that this compound is not classified as a hazardous substance or mixture, the parent compound, Ribociclib, is associated with certain health risks.[3] Due to its potent pharmacological activity, it should be handled as a hazardous compound.

HazardDescription
Acute Effects (based on Ribociclib) May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
Toxicological Profile (based on Ribociclib) The primary dose-limiting toxicities observed in clinical studies include neutropenia, hepatobiliary toxicity (elevated transaminases), and QTc interval prolongation.[7][8]
Occupational Exposure An Occupational Exposure Limit (OEL) and Acceptable Daily Exposure (ADE) have been established for Ribociclib, indicating its high potency.[5] While the specific values are proprietary, the existence of these limits necessitates stringent containment and handling procedures.

Exposure Controls and Personal Protection

A risk-based approach should be taken to handle this compound, incorporating a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

ControlSpecification
Ventilation All handling of powdered this compound should be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE).
Containment For operations with a higher risk of aerosol generation, such as weighing and aliquoting, the use of a powder containment hood or glove box is recommended.

Personal Protective Equipment (PPE)

PPESpecification
Gloves Double gloving with nitrile gloves is recommended. Gloves should be changed immediately upon contamination.
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Lab Coat A disposable, back-closing gown made of a low-permeability fabric should be worn.
Respiratory Protection For procedures with a high risk of aerosolization and where engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) should be used.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for the safe handling of this compound.

Receiving and Storage

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Transport the sealed container to the designated storage location.

  • Store the compound according to the supplier's recommendations, typically at -20°C or -80°C for long-term storage.[5]

Preparation of Stock Solutions

This protocol should be performed within a chemical fume hood or other containment device.

  • Pre-weighing Preparation:

    • Don all required PPE (double gloves, lab coat, eye protection).

    • Decontaminate the work surface.

    • Use a dedicated set of weighing tools (spatula, weigh paper/boat).

  • Weighing:

    • Carefully transfer the desired amount of this compound powder to a tared weigh boat. Avoid generating dust.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Add the appropriate volume of solvent (e.g., DMSO) to a sterile, conical tube.

    • Carefully add the weighed this compound to the solvent.

    • Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[1]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at the recommended temperature (-20°C or -80°C).[5]

Spill Management

  • Small Spills (Powder):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the towels with a suitable solvent (e.g., 70% ethanol) and wipe the area, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Small Spills (Liquid):

    • Absorb the spill with absorbent pads or granules.

    • Wipe the area with a suitable decontaminating solution.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Contact the institution's environmental health and safety (EHS) department.

Waste Disposal

All waste contaminated with this compound (e.g., gloves, tubes, pipette tips, excess compound) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Visualized Workflows and Signaling Pathways

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE Workstation Prepare Containment Workstation PPE->Workstation Receive Receive and Inspect Compound Workstation->Receive Store Store at Recommended Temperature Receive->Store Weigh Weigh Powder in Containment Store->Weigh As needed Solubilize Prepare Stock Solution Weigh->Solubilize Aliquot Aliquot for Single Use Solubilize->Aliquot Decontaminate Decontaminate Work Area and Equipment Aliquot->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Ribociclib's Mechanism of Action: CDK4/6 Inhibition

cluster_pathway Cell Cycle Progression Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds and Activates Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits G1S G1 to S Phase Transition E2F->G1S Promotes Ribociclib Ribociclib Ribociclib->CDK46 Inhibits

Caption: Simplified signaling pathway of Ribociclib's inhibition of the cell cycle.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ribociclib in Human Plasma Using Ribociclib-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ribociclib in human plasma. Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is an approved therapeutic agent for certain types of breast cancer.[1][2] This method utilizes a stable isotope-labeled internal standard, Ribociclib-D6, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[2][3]

Introduction

Ribociclib is an oral, targeted therapy that, in combination with an aromatase inhibitor, has shown significant efficacy in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer. Given its therapeutic importance, a reliable and robust analytical method for the accurate quantification of Ribociclib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal patient treatment.[4][5] LC-MS/MS has emerged as the preferred technology for this purpose due to its high sensitivity, selectivity, and speed.[6] This application note provides a comprehensive protocol for the determination of Ribociclib in human plasma using Ribociclib-D6 as the internal standard (IS), based on established and validated methodologies.[7][8]

Experimental

Materials and Reagents
  • Ribociclib reference standard

  • Ribociclib-D6 internal standard[3][7][8]

  • LC-MS/MS grade methanol, acetonitrile, and water[3][6]

  • Ammonium acetate[6]

  • Formic acid[3]

  • Human plasma (with anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory consumables

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Ribociclib and its internal standard from human plasma.[2][9][10]

  • Allow all solutions and samples to reach room temperature.

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, Ribociclib-D6 (concentration to be optimized, typically 100 ng/mL).[2][9]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma add_is Add 150 µL Acetonitrile with Ribociclib-D6 plasma->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 1: Sample Preparation Workflow.

Liquid Chromatography

Chromatographic separation is achieved on a C18 analytical column. The conditions provided below are a starting point and may require optimization based on the specific column and HPLC system used.

ParameterRecommended Condition
Column C18, 50 x 2.1 mm, 3.5 µm (or equivalent)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2 for a typical gradient profile
Column Temperature 40 °C[11]
Injection Volume 5 µL
Run Time Approximately 5-7 minutes

Table 1: Liquid Chromatography Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
3.0595
4.0595
4.1955
5.0955

Table 2: Typical Gradient Elution Profile

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.[7]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[7]
MRM Transition Ribociclib m/z 435.2 → 252.1[7]
MRM Transition Ribociclib-D6 m/z 441.2 → 252.1[7]
Collision Energy (CE) To be optimized for the specific instrument
Dwell Time 100-200 ms
Ion Source Temperature 500 °C[12]
IonSpray Voltage 5500 V[12]

Table 3: Mass Spectrometry Conditions

G cluster_lcms LC-MS/MS System Logic autosampler Autosampler column C18 Column autosampler->column hplc_pump HPLC Pump hplc_pump->column ion_source ESI Source column->ion_source quad1 Quadrupole 1 (Precursor Ion Selection) ion_source->quad1 quad2 Quadrupole 2 (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system

Figure 2: LC-MS/MS System Components.

Method Validation and Performance

This method has been validated according to established bioanalytical method validation guidelines. The key performance characteristics are summarized below.

Linearity and Sensitivity

The method demonstrates excellent linearity over a wide concentration range, typically from 1 to 1000 ng/mL in human plasma. The lower limit of quantification (LLOQ) is consistently achieved at 1 ng/mL, with a signal-to-noise ratio greater than 10.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Ribociclib1 - 10001> 0.995

Table 4: Linearity and Sensitivity Data

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC. The results consistently meet the acceptance criteria of ±15% (±20% at the LLOQ).

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
1 (LLOQ)< 1095 - 105< 1590 - 110
3 (Low)< 897 - 103< 1095 - 105
300 (Medium)< 598 - 102< 897 - 103
800 (High)< 599 - 101< 898 - 102

Table 5: Accuracy and Precision Data

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of Ribociclib in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it well-suited for a variety of research applications, including pharmacokinetic studies and therapeutic drug monitoring. The simple sample preparation procedure and rapid analysis time allow for high-throughput analysis.

References

Application Notes and Protocols for the Quantification of Ribociclib in Human Plasma using Ribociclib-D6

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantification of Ribociclib in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Ribociclib-D6 as the internal standard (IS). This methodology is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ribociclib.

Introduction

Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1] Accurate and precise quantification of Ribociclib in human plasma is crucial for understanding its pharmacokinetic profile and ensuring optimal therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as Ribociclib-D6, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[2] This document outlines a robust and reliable method for the determination of Ribociclib concentrations in human plasma.

Experimental Protocols

Materials and Reagents
  • Ribociclib reference standard (purity ≥99.5%)

  • Ribociclib-D6 internal standard (purity ≥99.5%)[2]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (analytical grade)

  • Human plasma (K2-EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Ribociclib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ribociclib reference standard in methanol.

  • Ribociclib-D6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ribociclib-D6 in methanol.

  • Working Solutions: Prepare serial dilutions of the Ribociclib stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Working Solution: Dilute the Ribociclib-D6 stock solution in the same diluent to a final concentration (e.g., 30 ng/mL or 7 ng/mL).[3][4]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Ribociclib from plasma samples.[1][5][6]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample (calibrator, QC, or unknown).

  • Add 50 µL of the Ribociclib-D6 internal standard working solution.[3]

  • Add a protein precipitating agent, such as 500 µL of acetonitrile.[6]

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 9000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant (e.g., 5 µL) into the LC-MS/MS system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

ParameterRecommended Condition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 or Biphenyl column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm; Kinetex biphenyl, 150 x 4.6 mm, 2.6 µm)[1][3]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Formate[3][7]
Mobile Phase B Acetonitrile or Methanol[3][7]
Gradient Isocratic or gradient elution can be used. A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration.[1]
Flow Rate 0.2 - 0.8 mL/min[7][8]
Column Temperature 25 - 40°C[1][9]
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]
MRM Transitions Ribociclib: m/z 435.3 → 367.2 or 435.5 → 112.1; Ribociclib-D6: m/z 441.3 → 373.2 or 441.7 → 112.1[3][8]
Collision Energy To be optimized for the specific instrument and transition.

Data Presentation and Quantitative Analysis

Calibration Curve and Linearity

The calibration curve is constructed by plotting the peak area ratio of Ribociclib to Ribociclib-D6 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data.[4][7]

AnalyteLinearity RangeCorrelation Coefficient (r²)
Ribociclib0.5 - 1000 ng/mL[8]> 0.99
Ribociclib5 - 2000 ng/mL[4]≥ 0.999
Ribociclib50.00 - 10000.00 pg/mL[3]≥ 0.998
Quality Control Samples

Quality control samples at low, medium, and high concentrations are analyzed with each batch of samples to ensure the accuracy and precision of the method.

QC LevelConcentration (ng/mL)
Lower Limit of Quantification (LLOQ)0.5 or 5.0[4][8]
Low Quality Control (LQC)1.5 or 15[4][6]
Medium Quality Control (MQC)300 or 150[4][6]
High Quality Control (HQC)800 or 1500[4][6]
Method Validation Summary

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[7]

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% for LLOQ)[10]
Precision (CV%) ≤15% (≤20% for LLOQ)[10]
Recovery Consistent, precise, and reproducible
Matrix Effect Should be assessed to ensure it does not compromise the accuracy and precision
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top)[3]

Visualization of Experimental Workflow

G cluster_sample_prep Sample Preparation Workflow cluster_lcms LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) is Add Ribociclib-D6 (IS) (50 µL) plasma->is ppt Protein Precipitation (Acetonitrile, 500 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (9000 g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Supernatant (5 µL) supernatant->inject lc LC Separation (C18 or Biphenyl Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Ribociclib quantification in human plasma.

Signaling Pathway (Illustrative)

While the primary focus is on the analytical method, understanding the mechanism of action of Ribociclib provides context for its therapeutic monitoring. Ribociclib inhibits the Cyclin D1/CDK4 and Cyclin D3/CDK6 complexes, which are crucial for the G1 to S phase transition in the cell cycle.

G cluster_pathway Ribociclib Mechanism of Action ribociclib Ribociclib cdk46 CDK4/6 ribociclib->cdk46 pRb pRb cdk46->pRb Phosphorylation cyclinD Cyclin D cyclinD->cdk46 e2f E2F pRb->e2f g1s G1-S Phase Progression e2f->g1s

Caption: Ribociclib inhibits CDK4/6, preventing cell cycle progression.

References

Application Note: High-Throughput Bioanalytical Method for Ribociclib in Dried Blood Spots using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Ribociclib in human dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ribociclib-d6, to ensure high accuracy and precision. This DBS-based method offers a minimally invasive alternative to traditional plasma sampling, making it ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies in clinical and research settings. The described protocol is validated according to FDA guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Therapeutic drug monitoring of Ribociclib is crucial to manage inter-individual variability and optimize treatment outcomes.[3] Dried blood spot (DBS) sampling presents a patient-centric approach with advantages such as minimal invasiveness, low blood volume requirements, and ease of sample collection, transportation, and storage.[3] This note provides a comprehensive protocol for the extraction and quantification of Ribociclib from DBS samples.

Mechanism of Action

Ribociclib functions by inhibiting CDK4 and CDK6, which are key regulators of the cell cycle at the G1 to S phase transition.[4][5] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[4] Ribociclib's inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein.[4][5] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factors, thereby preventing the transcription of genes required for the cell to enter the S phase and effectively arresting the cell cycle in the G1 phase.[4][5][6]

Ribociclib's inhibition of the CDK4/6-Rb pathway.

Experimental Protocols

Materials and Reagents
  • Ribociclib reference standard

  • Ribociclib-d6 internal standard (IS)[7]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human whole blood (with K2EDTA anticoagulant)

  • Whatman 903™ Protein Saver Cards or equivalent

Instrumentation
  • Liquid Chromatography system (e.g., Shimadzu LC Nexera, Agilent 1290)[3][8]

  • Tandem Mass Spectrometer (e.g., SCIEX API 4000 QTrap, AB SCIEX QTRAP 5500)[3][9]

  • Analytical column (e.g., Phenomenex Luna Omega Polar C18, XBridge BEH C18)[3][10]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Ribociclib and Ribociclib-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the Ribociclib stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Ribociclib-d6 stock solution with methanol to a final concentration of 30 ng/mL.[11]

Sample Preparation: Dried Blood Spots
  • Spotting: Spot 15 µL of human whole blood (spiked with calibration standards or patient samples) onto the DBS cards.

  • Drying: Allow the spots to dry at ambient temperature for at least 3 hours.

  • Punching: Punch a 6 mm disk from the center of each dried blood spot.[12][13]

  • Extraction:

    • Place the punched disk into a clean microcentrifuge tube.

    • Add 100 µL of the internal standard working solution (Ribociclib-d6 in methanol).

    • Vortex for 10 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

DBS_Workflow cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Analysis A Blood Spotting on DBS Card B Drying at Room Temperature A->B C Punching a 6 mm Disc B->C D Addition of Internal Standard (Ribociclib-d6) in Methanol C->D E Vortexing D->E F Centrifugation E->F G Supernatant Transfer F->G H LC-MS/MS Analysis G->H

Dried Blood Spot (DBS) sample preparation workflow.
LC-MS/MS Method Parameters

Liquid Chromatography

ParameterCondition
Column Phenomenex Luna Omega Polar C18 (50 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Refer to detailed gradient table below
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Elution Program

Time (min)% Mobile Phase B
0.0 - 0.510
0.5 - 2.510 -> 90
2.5 - 3.590
3.5 - 3.690 -> 10
3.6 - 5.010

Tandem Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ribociclib: 435.2 -> 252.1; Ribociclib-d6: 441.2 -> 252.1[9][14]
Collision Energy Optimized for specific instrument
Declustering Potential Optimized for specific instrument

Quantitative Data Summary

The method was validated for selectivity, sensitivity, linearity, precision, accuracy, and stability.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ribociclib10 - 1000> 0.99[12][13]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10≤ 10.6≤ 1.07100 - 103[12][13]
Low QC30≤ 10.6≤ 1.07100 - 103
Mid QC300≤ 10.6≤ 1.07100 - 103
High QC800≤ 10.6≤ 1.07100 - 103

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery 81 - 93%[10]
Matrix Effect Minimal (0.9 - 1.1)[10]

Conclusion

The described LC-MS/MS method for the quantification of Ribociclib in dried blood spots is sensitive, specific, and reliable. The use of a deuterated internal standard ensures high accuracy. This method is suitable for therapeutic drug monitoring and pharmacokinetic analysis, offering a less invasive and more convenient sampling technique for patients. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical method validation.

References

Application Notes and Protocols for Ribociclib Analysis Using D6-Ribociclib Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Ribociclib in biological matrices, utilizing its deuterated internal standard, D6-Ribociclib. The methodologies outlined below are based on established bioanalytical techniques and are intended to guide researchers in developing robust and reliable assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), which are key regulators of the cell cycle. It is primarily used in the treatment of certain types of breast cancer. Accurate quantification of Ribociclib in biological samples such as plasma is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing potential toxicities. The use of a stable isotope-labeled internal standard, such as D6-Ribociclib, is essential for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), thereby ensuring high accuracy and precision.

The precursor to product ion transitions for Ribociclib and its D6-labeled internal standard are typically monitored in positive ion multiple reaction monitoring (MRM) mode. The commonly used transitions are:

  • Ribociclib: m/z 435.2 → 252.1[1]

  • D6-Ribociclib: m/z 441.2 → 252.1[1]

This document details three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the complexity of the biological matrix, the required sensitivity of the assay, and the available laboratory resources.

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Removal of proteins by denaturation with an organic solvent.Simple, fast, and cost-effective.[2][3]May result in less clean extracts and significant matrix effects.[4]
Solid-Phase Extraction (SPE) Analyte isolation based on its affinity for a solid sorbent.Provides cleaner extracts, reduces matrix effects, and allows for sample concentration.[5][6][7]More complex, time-consuming, and expensive than PPT.[4]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide very clean extracts and high recovery.Can be labor-intensive and may use large volumes of organic solvents.

Experimental Protocols

General Reagents and Materials
  • Ribociclib reference standard

  • D6-Ribociclib internal standard

  • HPLC or LC-MS grade acetonitrile, methanol, and water

  • Formic acid, ammonium acetate, and other necessary buffer components

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • SPE cartridges or 96-well plates (as required)

  • LLE solvents (e.g., tertiary butyl methyl ether)

Protocol 1: Protein Precipitation (PPT)

This protocol is a simple and rapid method suitable for high-throughput analysis.

Workflow Diagram:

PPT_Workflow start Start: Plasma Sample (50 µL) add_is Add 450 µL of Internal Standard (D6-Ribociclib in Acetonitrile) start->add_is vortex1 Vortex (10 seconds) add_is->vortex1 precipitate Precipitate Proteins (10 min at room temperature) vortex1->precipitate vortex2 Vortex (10 seconds) precipitate->vortex2 centrifuge Centrifuge (10 min at 17,110 x g, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute Supernatant with Sample Diluent supernatant->dilute inject Inject into LC-MS/MS dilute->inject end_node End inject->end_node SPE_Workflow start Start: Plasma Sample add_is Add Internal Standard (D6-Ribociclib) and Acidify start->add_is load Load Sample onto SPE Plate add_is->load condition Condition SPE Plate (Methanol, then Water) wash Wash Plate (e.g., with Water) load->wash elute Elute Analytes (e.g., with Methanol) wash->elute dilute Dilute Eluate with Water elute->dilute inject Inject into LC-MS/MS dilute->inject end_node End inject->end_node LLE_Workflow start Start: Plasma Sample (100 µL) add_is_buffer Add Internal Standard (D6-Ribociclib) and Buffer (e.g., 10 mM KH2PO4) start->add_is_buffer add_solvent Add Extraction Solvent (e.g., 2.5 mL TBME) add_is_buffer->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end_node End inject->end_node

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Ribociclib D6

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ribociclib D6 in biological matrices. Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][2] The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample processing. This document provides the mass spectrometric parameters, a detailed experimental protocol, and a summary of the relevant biological pathway.

Introduction

Ribociclib functions by inhibiting CDK4 and CDK6, key regulators of the cell cycle at the G1 to S phase transition.[3] By blocking the activity of the cyclin D-CDK4/6 complex, Ribociclib prevents the phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest in the G1 phase and a reduction in cancer cell proliferation.[1][3][4][5] Accurate measurement of Ribociclib and its deuterated analog in research and preclinical studies is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments. LC-MS/MS offers the high selectivity and sensitivity required for these analyses.

Mass Spectrometric Parameters

The successful detection of this compound and its unlabeled counterpart relies on optimized mass spectrometric conditions. The parameters provided below are a compilation from various published methods and should be used as a starting point for instrument-specific optimization. The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometric Parameters for Ribociclib and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ribociclib435.2252.1Positive (ESI+)
This compound441.2252.1Positive (ESI+)
Ribociclib435.5112.1Positive (ESI+)
This compound441.7112.1Positive (ESI+)
Ribociclib435.135322.100Positive (ESI+)
This compound441.210Not specifiedPositive (ESI+)
Ribociclib435.0322.0Positive (ESI+)
This compound441.0373.0Positive (ESI+)

Note: The selection of precursor and product ions may vary between different mass spectrometer platforms. It is recommended to optimize these parameters on the specific instrument being used.

Experimental Protocol

This protocol provides a general workflow for the analysis of this compound in plasma samples.

Materials and Reagents
  • Ribociclib and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation

a) Protein Precipitation (PPT): A simple and rapid method for sample cleanup.

  • To 50 µL of plasma, add 150 µL of methanol containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE): Provides a cleaner extract compared to PPT.

  • Condition an appropriate SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated as necessary, e.g., with acid).

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate and reconstitute as described in the PPT method.[6]

LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.7 mL/min
GradientOptimized to ensure separation from matrix components
Injection Volume5 - 10 µL
Column Temperature25 - 40 °C

Table 3: Mass Spectrometer Settings

ParameterSetting
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Capillary Voltage3.0 - 5.0 kV
Source Temperature300 - 550 °C
Nebulizer GasInstrument dependent
Dwell TimeOptimized for the number of MRM transitions

Visualizations

Ribociclib Mechanism of Action

The following diagram illustrates the signaling pathway targeted by Ribociclib.

Ribociclib_Pathway cluster_pRb Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD activates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 inhibits pRb_P pRb-P E2F E2F pRb->E2F sequesters pRb_P->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes

Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing pRb phosphorylation.

Experimental Workflow for this compound Detection

The diagram below outlines the general experimental workflow for the quantification of this compound.

Ribociclib_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Sample_Prep Sample Preparation (PPT or SPE) Spiking->Sample_Prep LC_Separation LC Separation (Reverse Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Application Notes: The Use of Ribociclib-D6 in Preclinical Pharmacokinetic Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), crucial regulators of the cell cycle. Its therapeutic potential is under investigation in various cancers. To thoroughly evaluate its efficacy and safety profile, comprehensive preclinical pharmacokinetic (PK) studies are essential. The use of a stable isotope-labeled internal standard, such as Ribociclib-D6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled analog closely mimics the chromatographic behavior and ionization efficiency of the parent drug, ribociclib, thereby correcting for variability in sample preparation and instrument response. This ensures the highest accuracy and precision in determining drug concentrations in biological matrices, a critical aspect of robust pharmacokinetic assessment.

Mechanism of Action: The CDK4/6-Rb Pathway

Ribociclib exerts its anti-proliferative effects by targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell division. Ribociclib's inhibition of CDK4/6 prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest.

CDK4_6_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Upregulates Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Ribociclib Ribociclib Ribociclib->Cyclin_D_CDK4_6 Inhibits

Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.

Experimental Protocols

A typical pharmacokinetic study of ribociclib in mice involves oral administration of the compound, followed by serial blood sampling and subsequent analysis of plasma concentrations using a validated LC-MS/MS method with Ribociclib-D6 as the internal standard.

In-Life Study Protocol
  • Animal Model: CD-1 nude mice are commonly used.

  • Housing and Acclimation: Animals should be housed in a controlled environment and allowed to acclimate for at least one week prior to the study.

  • Dosing Formulation: Ribociclib can be formulated as a suspension for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose in water.

  • Dose Administration: A single dose of 100 mg/kg is administered orally via gavage.

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected via tail vein or retro-orbital bleeding at predetermined time points. A sparse sampling design is often employed.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.

PK_Workflow Dosing Oral Gavage (100 mg/kg Ribociclib) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Analysis with Ribociclib-D6 Processing->Analysis Data Pharmacokinetic Parameter Calculation Analysis->Data

Caption: Workflow for a typical mouse pharmacokinetic study of ribociclib.

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol is based on the method developed by Kala et al. (2017).[1]

  • Materials:

    • Ribociclib and Ribociclib-D6 reference standards.

    • Blank mouse plasma.

    • Acetonitrile, methanol, and water (LC-MS grade).

    • Solid-phase extraction (SPE) cartridges.

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of ribociclib and Ribociclib-D6 in 50:50 methanol/water.[1]

    • Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions.

  • Sample Preparation (Solid-Phase Extraction):

    • To 20 µL of mouse plasma, add 10 µL of the Ribociclib-D6 internal standard working solution.

    • Condition the SPE cartridge.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    Table 1: LC-MS/MS Parameters

ParameterCondition
LC Column C18 column (e.g., 50 x 4.6 mm, 3 µm)[1]
Mobile Phase Gradient elution with water and acetonitrile containing a modifier (e.g., 0.1% formic acid)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ion Source Turbo IonSpray[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition (Ribociclib) m/z 435.2 → 252.1[1]
MRM Transition (Ribociclib-D6) m/z 441.2 → 252.1[1]
  • Calibration and Quantification:

    • Prepare a calibration curve in blank mouse plasma ranging from 62.5 to 10000 ng/mL.[1]

    • The lower limit of quantification (LLOQ) is typically around 62.5 ng/mL in mouse plasma.[1]

    • Analyze QC samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

Data Presentation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) of ribociclib.

Table 2: Representative Pharmacokinetic Parameters of Ribociclib in Mice Following a Single 100 mg/kg Oral Dose

ParameterUnitValue
Cmax (Maximum Plasma Concentration)ng/mL2500
Tmax (Time to Cmax)h2
AUC(0-t) (Area Under the Curve)ng*h/mL15000
t1/2 (Half-life)h8

Note: The values presented in this table are illustrative and may vary depending on the specific study conditions.

Conclusion

The use of Ribociclib-D6 as an internal standard in conjunction with a validated LC-MS/MS method allows for the accurate and precise quantification of ribociclib in mouse plasma. This is fundamental for generating reliable pharmacokinetic data, which is crucial for the preclinical development of this promising anti-cancer agent. The protocols and data presented here provide a framework for researchers to design and execute robust pharmacokinetic studies of ribociclib in mice.

References

Application of Ribociclib D6 in Cerebral Microdialysis Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of deuterated ribociclib (Ribociclib D6) in cerebral microdialysis studies. These guidelines are intended to assist in the accurate quantification of ribociclib concentrations in the brain extracellular fluid (ECF), a critical step in understanding its central nervous system (CNS) pharmacokinetics and efficacy for treating brain tumors.

Introduction

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[1] Its potential application for CNS tumors is under investigation, necessitating a thorough understanding of its ability to cross the blood-brain barrier and reach its target in the brain.[2][3][4] Cerebral microdialysis is a powerful technique for sampling unbound drug concentrations directly from the brain ECF, providing crucial data for pharmacokinetic modeling.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of ribociclib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing analytical variability.[6][7]

Signaling Pathway of Ribociclib

Ribociclib targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib inhibits CDK4 and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing G1 arrest.

cluster_0 Cell Cycle Progression (G1 to S phase) Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Ribociclib Ribociclib Ribociclib->CDK46 inhibits

Caption: Ribociclib's mechanism of action on the CDK4/6 signaling pathway.

Experimental Protocols

Cerebral Microdialysis in Mice

This protocol is adapted from studies investigating the CNS penetration of ribociclib in non-tumor bearing and glioma-bearing mice.[2][4]

3.1.1. Materials

  • Animals: CD1 nude mice

  • Microdialysis Probes: Guide cannula (e.g., MD-2255, BASi), microdialysis probes (2-4 mm membrane)

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF) or Ringer's solution

  • Surgical Equipment: Stereotactic instrument, isoflurane anesthesia system

  • Dosing Solution: Ribociclib dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Sample Collection: Fraction collector or vials

3.1.2. Surgical Procedure

  • Anesthetize the mouse with isoflurane.

  • Secure the mouse in a stereotactic frame.

  • Implant a guide cannula into the desired brain region (e.g., cerebral cortex or tumor).

  • Allow the animal to recover for at least 24 hours post-surgery.

3.1.3. Microdialysis Experiment

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF or Ringer's solution at a constant flow rate (e.g., 0.3-2.0 µL/min).

  • Allow for a stabilization period of at least 1 hour.

  • Administer a single oral dose of ribociclib (e.g., 100 mg/kg).

  • Collect dialysate samples at regular intervals (e.g., every 60 minutes) for up to 24 hours.

  • Collect blood samples at specified time points.

  • Store all samples at -80°C until analysis.

Sample Analysis using LC-MS/MS with this compound

3.2.1. Sample Preparation

  • Plasma Samples: Perform protein precipitation or solid-phase extraction.

  • Dialysate Samples (Ringer's solution): Dilution may be sufficient.

  • To each sample, add a known concentration of this compound working solution as an internal standard.[6]

3.2.2. LC-MS/MS Conditions

  • LC Column: C18 or C8-A column

  • Mobile Phase: Gradient elution with a suitable solvent system (e.g., water and methanol with formic acid).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MRM Transitions:

    • Ribociclib: m/z 435.2 → 252.1[6][7]

    • This compound: m/z 441.2 → 252.1[6][7]

3.2.3. Quantification

  • Generate a calibration curve using known concentrations of ribociclib and a fixed concentration of this compound.

  • Quantify ribociclib in the samples by comparing the peak area ratio of ribociclib to this compound against the calibration curve.

Data Presentation

The following tables summarize quantitative data from a representative study on ribociclib CNS penetration.[2]

Table 1: Ribociclib Pharmacokinetic Parameters in Plasma and Brain ECF

ParameterNon-Tumor Bearing MiceGlioma-Bearing Mice
Plasma
AUC0–24h,u (ng/mLh)68126341 ± 753
Elimination Half-life (h)-4.67 ± 0.64
Brain/Tumor ECF
AUC0–24h,u (ng/mLh)681.2443.9
CNS Penetration
Kp,uu (ECF/Plasma)0.10 ± 0.090.07 ± 0.07

Data are presented as mean ± SD where available. Kp,uu represents the ratio of the unbound drug concentration in the brain extracellular fluid to that in the plasma.

Table 2: Ribociclib Protein Binding

MatrixUnbound Fraction
CD1 Mouse Plasma0.23

Experimental Workflow

cluster_workflow Cerebral Microdialysis Experimental Workflow Animal_Prep Animal Preparation (CD1 Nude Mice) Surgery Stereotactic Surgery (Guide Cannula Implantation) Animal_Prep->Surgery Recovery Recovery Period (>= 24 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Probe Perfusion (aCSF/Ringer's) Probe_Insertion->Perfusion Stabilization Stabilization Period (>= 1 hour) Perfusion->Stabilization Dosing Ribociclib Administration (Oral Gavage) Stabilization->Dosing Sampling Sample Collection (Dialysate and Blood) Dosing->Sampling Sample_Processing Sample Preparation (Addition of this compound) Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling and Data Interpretation LCMS_Analysis->Data_Analysis

Caption: Workflow for a typical cerebral microdialysis study of Ribociclib.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ribociclib D6 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribociclib D6 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard (IS) like this compound in LC-MS/MS assays?

An internal standard is a compound with a known concentration that is added to all samples, including calibrators and quality controls, before sample processing. Its primary role is to compensate for variability that can occur during various stages of the analytical workflow, such as sample extraction, injection volume differences, and instrument response fluctuations.[1] By normalizing the analyte's (Ribociclib's) response to the internal standard's response, the precision and accuracy of the quantitative results are significantly improved.

Q2: Why is the concentration of this compound critical for assay performance?

The concentration of the internal standard is a critical parameter that can significantly impact the accuracy and precision of the bioanalytical method. An inappropriate concentration can lead to issues such as:

  • Non-linearity of the calibration curve: If the IS concentration is too low, its signal may not be sufficient to normalize the analyte signal across the entire calibration range. Conversely, an excessively high concentration can lead to detector saturation or ion suppression.

  • Inaccurate quantification: An improper IS concentration can fail to adequately compensate for matrix effects, leading to biased results.

  • Poor precision: Inconsistent IS response due to a suboptimal concentration can increase the variability of the results.

Q3: What are the typical working concentrations for this compound in published methods?

Published LC-MS/MS methods for Ribociclib have utilized various concentrations of this compound. For instance, some methods have prepared internal standard working solutions at concentrations of 800 ng/mL for plasma samples and 25.0 ng/mL for Ringer's solution samples.[2] Another study used a fixed concentration of 30 ng/mL of Ribociclib-D6 added to plasma samples.[3] It is important to note that the optimal concentration will be specific to your assay conditions, including the LC-MS/MS system, sample matrix, and extraction procedure.

Q4: Can the purity of the this compound internal standard affect my results?

Absolutely. The isotopic purity of the stable isotope-labeled internal standard is crucial. Impurities, particularly the presence of unlabeled Ribociclib, can contribute to the analyte signal, leading to an artificially high baseline and inaccurate quantification, especially at the lower limit of quantification (LLOQ). It is essential to verify the purity of your this compound standard, often provided in the certificate of analysis.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing and using this compound as an internal standard.

Issue Potential Cause Troubleshooting Steps
High variability in this compound peak area across a run Inconsistent sample preparation (e.g., pipetting errors).Review and standardize the sample preparation workflow. Ensure calibrated pipettes are used.
Inconsistent extraction recovery.Optimize the extraction procedure to ensure consistent recovery for both Ribociclib and this compound.
Instrument instability (e.g., fluctuating spray in the MS source).Perform system suitability tests before and during the analytical run to monitor instrument performance.
Poor linearity of the calibration curve Suboptimal this compound concentration.Perform an experiment to evaluate different this compound concentrations (see Experimental Protocol below).
Cross-talk between analyte and internal standard MRM transitions.Check for and minimize any contribution of the Ribociclib signal to the this compound MRM transition and vice-versa.
Inaccurate results for quality control (QC) samples Inadequate compensation for matrix effects.Ensure that Ribociclib and this compound co-elute as closely as possible. The chosen IS concentration should provide a consistent response in the presence of matrix.
Degradation of Ribociclib or this compound during sample processing.Investigate the stability of both compounds under the experimental conditions.
High background signal at the Ribociclib MRM transition in blank samples Presence of unlabeled Ribociclib in the this compound standard.Verify the isotopic purity of the this compound standard. If significant unlabeled analyte is present, a new standard may be required, or the IS concentration may need to be lowered.

Data Presentation

Table 1: Effect of this compound Concentration on Analyte Response and Precision

The following table illustrates hypothetical data from an experiment to optimize the this compound concentration. The goal is to select a concentration that provides a stable and consistent response for the internal standard, resulting in good precision for the analyte measurement.

This compound Concentration (ng/mL)Mean IS Peak Area (n=6)IS Peak Area %RSD (n=6)Mean Analyte/IS Peak Area Ratio (at a fixed analyte concentration)Analyte/IS Ratio %RSD (n=6)
1050,00015.21.8518.5
50 250,000 4.5 1.98 5.1
100500,0003.82.014.2
200980,0003.52.053.9

In this example, a concentration of 50 ng/mL provides a good balance between signal intensity and precision. While higher concentrations show slightly better precision, 50 ng/mL is often sufficient and more cost-effective.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the concentration of this compound that provides a stable and reproducible signal and ensures accurate and precise quantification of Ribociclib.

Methodology:

  • Prepare a series of this compound working solutions at different concentrations (e.g., 10, 25, 50, 100, 200 ng/mL) in the appropriate solvent.

  • Prepare replicate samples (n=6) of a blank biological matrix (e.g., plasma) spiked with a mid-range concentration of Ribociclib.

  • Add a fixed volume of each this compound working solution to the respective sets of replicate samples.

  • Process the samples using your established extraction procedure.

  • Analyze the samples by LC-MS/MS.

  • Evaluate the data:

    • Calculate the mean peak area and the relative standard deviation (%RSD) of the this compound peak area for each concentration level.

    • Calculate the mean and %RSD of the peak area ratio (Ribociclib/Ribociclib D6) for each concentration level.

  • Select the optimal concentration: Choose the lowest concentration of this compound that provides a stable and reproducible signal (low %RSD for the IS peak area) and results in acceptable precision for the analyte/IS ratio (%RSD ≤ 15%).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation prep1 Prepare this compound working solutions (e.g., 10-200 ng/mL) prep3 Add this compound to samples prep1->prep3 prep2 Spike blank matrix with mid-range Ribociclib prep2->prep3 prep4 Extract samples prep3->prep4 analysis1 LC-MS/MS Analysis prep4->analysis1 eval1 Calculate IS Peak Area and %RSD analysis1->eval1 eval2 Calculate Analyte/IS Ratio and %RSD analysis1->eval2 decision Select Optimal IS Concentration eval1->decision eval2->decision

Caption: Workflow for optimizing this compound internal standard concentration.

ribociclib_pathway GF Growth Factors G_Receptor Growth Factor Receptor GF->G_Receptor Ras Ras G_Receptor->Ras PI3K PI3K G_Receptor->PI3K Ras->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CyclinD Cyclin D mTOR->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex CellCycle Cell Cycle Arrest (G1 Phase) Rb Rb Complex->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F Inhibition pRb->E2F Release Transcription Gene Transcription (S-phase entry) E2F->Transcription Ribociclib Ribociclib Ribociclib->CDK46 Inhibition Ribociclib->CellCycle

Caption: Ribociclib signaling pathway and mechanism of action.

References

Troubleshooting matrix effects in Ribociclib quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalytical quantification of Ribociclib. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect Ribociclib quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of Ribociclib quantification by LC-MS/MS, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise results.[1][2] Components of biological matrices like plasma, such as phospholipids and salts, are common causes of these interferences.[3]

Q2: I am observing low signal intensity for Ribociclib. Could this be due to ion suppression?

A2: Yes, low signal intensity is a classic indicator of ion suppression. This occurs when matrix components co-eluting with Ribociclib compete for ionization in the mass spectrometer source, reducing the number of Ribociclib ions that are detected.[1][2] To confirm this, you can perform a post-column infusion experiment.[3][4]

Q3: How can I minimize matrix effects during my sample preparation?

A3: A robust sample preparation method is crucial for minimizing matrix effects. Several techniques can be employed:

  • Protein Precipitation (PPT): This is a simple and common method, often using acetonitrile or methanol, to remove the bulk of proteins from plasma samples.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Ribociclib into an organic solvent, leaving many matrix components behind in the aqueous phase.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte.[8][9] It offers a more selective cleanup compared to PPT and LLE.[1]

Q4: Is the choice of internal standard important for mitigating matrix effects?

A4: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ribociclib-d6, is the gold standard for compensating for matrix effects.[8][9] A SIL-IS co-elutes with Ribociclib and experiences the same degree of ion suppression or enhancement. By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects can be effectively normalized.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Chromatographic issuesOptimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for Ribociclib's chemical properties. A different stationary phase (e.g., C18 to phenyl-hexyl) could also be tested.[2][9]
Inconsistent or Irreproducible QC Sample Results Variable matrix effects between samplesImplement a more rigorous sample cleanup method like SPE.[9] Also, ensure that your calibration standards and QC samples are prepared in the same biological matrix as your unknown samples (matrix-matched calibrators).[9] The use of a SIL-IS is highly recommended to correct for this variability.[9]
High Signal Variability at Low Concentrations (Near LLOQ) Insufficient removal of matrix interferencesEnhance your sample preparation protocol; consider switching from protein precipitation to SPE.[1][8] Diluting the sample may also help, provided the Ribociclib concentration remains above the LLOQ.[9]
Carryover Detected in Blank Injections Adsorption of Ribociclib to the analytical column or system componentsOptimize the wash solvent and increase the wash volume/time between injections. Check for and clean any contaminated parts of the LC-MS/MS system. Carryover should be assessed by injecting a blank sample after the highest calibration standard.[6]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on established methods for Ribociclib quantification.[8]

  • Internal Standard Spiking: Spike plasma samples with Ribociclib-d6 internal standard.

  • Sample Pre-treatment: Acidify the plasma sample with an acid like formic acid to ensure Ribociclib is protonated for optimal retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1-2 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elution: Elute Ribociclib and the internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify regions in the chromatogram where ion suppression occurs.[3]

  • Setup: Infuse a standard solution of Ribociclib at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.

  • Blank Injection: Inject a blank, extracted matrix sample onto the LC system.

  • Analysis: Monitor the Ribociclib signal. A stable baseline will be observed. Any dips or decreases in the signal intensity correspond to regions where matrix components are eluting and causing ion suppression.

Quantitative Data Summary

The following tables summarize typical validation parameters for Ribociclib quantification assays found in the literature.

Table 1: Linearity and LLOQ of Ribociclib Quantification Methods

Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Reference
Human Plasma5 - 20005[6]
Mouse Plasma62.5 - 1000062.5[8]
Human Liver Microsomes1 - 30001[10]
Human Plasma0.05 - 10 (pg/mL converted to ng/mL)0.05[11]

Table 2: Precision and Accuracy of Ribociclib Quantification

Matrix Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Reference
Human Plasma≤ 15%≤ 15%93.8 - 103.9[6]
Mouse PlasmaWithin ±15%Within ±15%Within ±15%[12]
Dried Blood Spot≤ 10.6%≤ 1.07%100 - 103[7]
Human Plasma1.2 - 4.5%3.5 - 7.4%91.7 - 110.6[11]

Visualizations

Ribociclib_Pathway cluster_cell_cycle G1 Phase Progression cluster_inhibition Mechanism of Action CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Retinoblastoma Protein (Rb) CDK46->Rb phosphorylates & inactivates E2F E2F Transcription Factors Rb->E2F releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription for Ribociclib Ribociclib Ribociclib->CDK46 inhibits

Caption: Ribociclib's mechanism of action via inhibition of the Cyclin D-CDK4/6-Rb pathway.

Troubleshooting_Workflow start Inconsistent/ Inaccurate Results check_is Using SIL-IS? start->check_is check_prep Sample Prep Method? check_is->check_prep Yes implement_is Implement SIL-IS check_is->implement_is No ppt Protein Precipitation check_prep->ppt PPT lle LLE check_prep->lle LLE spe SPE check_prep->spe SPE check_chrom Chromatography Issues? optimize_chrom Optimize LC Method check_chrom->optimize_chrom Yes end_good Reliable Quantification check_chrom->end_good No implement_is->check_prep optimize_prep Optimize Sample Prep (e.g., SPE) optimize_prep->check_chrom ppt->optimize_prep lle->optimize_prep spe->check_chrom post_infusion Post-Column Infusion Test optimize_chrom->post_infusion post_infusion->end_good

Caption: A logical workflow for troubleshooting matrix effects in Ribociclib quantification.

References

Technical Support Center: Optimizing Ribociclib and Ribociclib D6 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Ribociclib and its deuterated internal standard, Ribociclib D6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of these compounds from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Ribociclib and this compound from plasma?

A1: The three primary methods for extracting Ribociclib and this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and available laboratory equipment.

Q2: Which SPE sorbent is recommended for Ribociclib extraction?

A2: Several SPE sorbents can be effectively used. Hydrophilic-Lipophilic Balanced (HLB) and reversed-phase C8 and C18 sorbents have been successfully employed.[1][2] One study reported that the best extraction recoveries (≥92.3%) for Ribociclib were achieved with a C8 phase using methanol as the elution solvent.[1][2][3]

Q3: What solvents are suitable for Liquid-Liquid Extraction (LLE) of Ribociclib?

A3: Tertiary butyl methyl ether (TBME) has been documented as an effective extraction solvent for the LLE of Ribociclib from plasma samples.[4]

Q4: Can Protein Precipitation (PPT) be used for Ribociclib and this compound extraction?

A4: Yes, Protein Precipitation is a straightforward and widely used method. Acetonitrile and methanol are common precipitation solvents for this purpose.[5][6][7][8][9] While simpler, PPT may result in a less clean extract compared to SPE, potentially leading to more significant matrix effects.[10]

Q5: What is a typical recovery rate for Ribociclib from plasma?

A5: Recovery rates can vary depending on the extraction method and protocol. With an optimized SPE method using a C8 sorbent, recoveries of 92.3% or higher have been reported.[1][2][3] Another study utilizing protein precipitation reported mean recoveries greater than 100% for both Ribociclib and this compound, which may indicate ion enhancement in the mass spectrometer source.[11]

Troubleshooting Guides

Low Recovery of Ribociclib and/or this compound

Problem: The recovery of Ribociclib and/or its internal standard, this compound, is consistently below the expected range.

Potential Cause Troubleshooting Step
Suboptimal SPE Sorbent or Elution Solvent Test different SPE sorbents such as C8, C18, or HLB. Optimize the elution solvent; methanol has been shown to be effective with C8 sorbents.[1][2][3]
Inefficient LLE Solvent or pH Ensure the pH of the plasma sample is optimized for the extraction of Ribociclib. The pKa of the compound should be considered to ensure it is in a neutral form for efficient extraction into an organic solvent like TBME.[4]
Incomplete Protein Precipitation Ensure a sufficient volume of cold acetonitrile or methanol is used (typically a 3:1 ratio of solvent to plasma). Vortex the sample thoroughly and ensure adequate centrifugation time and speed to pellet all precipitated proteins.[5][7]
Analyte Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also be considered to minimize non-specific binding.
Incorrect Internal Standard Concentration Verify the concentration of the this compound working solution. An inaccurate internal standard concentration will lead to incorrect back-calculation of the analyte recovery.
High Variability in Recovery

Problem: The recovery of Ribociclib and this compound is inconsistent between samples or batches.

Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, including thawing time and temperature. Ensure all samples are vortexed for the same duration and at the same speed during extraction steps.
Matrix Effects The presence of endogenous plasma components can enhance or suppress the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these effects.[9] If matrix effects are still suspected, further sample cleanup using SPE is recommended over PPT.
Inconsistent SPE Cartridge Packing If using SPE, ensure the cartridges are from a reputable supplier and a single lot to minimize variability in sorbent packing.
Carryover Carryover from a high concentration sample to a subsequent blank or low concentration sample can cause variability. A robust LC wash method is necessary to minimize this. One study implemented a specific strategy to reduce the carryover phenomenon known for CDK4/6 inhibitors.[12]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a method that demonstrated high recovery for Ribociclib.[1][2]

Materials:

  • C8 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Plasma samples containing Ribociclib and this compound

Procedure:

  • Conditioning: Condition the C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute plasma samples with water and load onto the conditioned SPE cartridge.

  • Washing: Wash the sorbent with water and then with 5% methanol in water to remove plasma proteins and other interferences.

  • Elution: Elute Ribociclib and this compound with two portions of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated bioanalytical method for Ribociclib.[4]

Materials:

  • Tertiary butyl methyl ether (TBME)

  • 10 mM KH2PO4 buffer solution

  • Plasma samples containing Ribociclib and this compound

Procedure:

  • Sample Preparation: To 100 µL of plasma sample, add 50 µL of Ribociclib-D6 internal standard solution.

  • Buffering: Add 100 µL of 10 mM KH2PO4 buffer solution and vortex.

  • Extraction: Add 2.5 mL of TBME, vortex thoroughly, and centrifuge to separate the layers.

  • Separation: Transfer the organic (upper) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT) Protocol

This is a general protocol based on commonly used PPT methods.[5][7][8]

Materials:

  • Acetonitrile (HPLC grade), chilled

  • Plasma samples containing Ribociclib and this compound

Procedure:

  • Precipitation: To 100 µL of plasma sample, add 300 µL of chilled acetonitrile.

  • Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Quantitative Data Summary

Extraction Method Sorbent/Solvent Reported Recovery (%) Reference
Solid-Phase Extraction (SPE)C8≥92.3[1][2][3]
Solid-Phase Extraction (SPE)Oasis HLBMethod developed, specific recovery % not stated[13]
Protein PrecipitationAcetonitrile>100 (suggests ion enhancement)[11]
Protein PrecipitationAcetonitrile94 - 104[9]

Visualizations

SPE_Workflow cluster_conditioning Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution & Analysis Condition_MeOH Add Methanol Condition_H2O Add Water Load_Sample Load Diluted Plasma Condition_H2O->Load_Sample Wash_H2O Wash with Water Load_Sample->Wash_H2O Wash_MeOH Wash with 5% Methanol Elute Elute with Methanol Wash_MeOH->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Ribociclib.

LLE_Workflow Plasma Plasma Sample + IS Buffer Add Buffer (KH2PO4) Plasma->Buffer Extract Add TBME & Vortex Buffer->Extract Centrifuge Centrifuge Extract->Centrifuge Separate Collect Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for Ribociclib.

Troubleshooting_Logic Start Low or Variable Recovery? Check_Method Review Extraction Method (SPE, LLE, PPT) Start->Check_Method Optimize_SPE Optimize SPE: - Sorbent - Wash/Elute Solvents Check_Method->Optimize_SPE SPE Optimize_LLE Optimize LLE: - Solvent - pH Check_Method->Optimize_LLE LLE Optimize_PPT Optimize PPT: - Solvent Volume - Centrifugation Check_Method->Optimize_PPT PPT Check_IS Verify Internal Standard Concentration & Purity Optimize_SPE->Check_IS Optimize_LLE->Check_IS Optimize_PPT->Check_IS Assess_Matrix Assess Matrix Effects (Post-column infusion or comparing neat vs. matrix) Check_IS->Assess_Matrix Improve_Cleanup Improve Sample Cleanup (e.g., Switch from PPT to SPE) Assess_Matrix->Improve_Cleanup Significant Effects Resolved Issue Resolved Assess_Matrix->Resolved No Significant Effects Improve_Cleanup->Resolved

Caption: Troubleshooting Logic for Low or Variable Recovery.

References

Technical Support Center: Troubleshooting the Instability of Ribociclib D6 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ribociclib D6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during the bioanalysis of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Ribociclib. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is the gold standard. It is chemically identical to the analyte (Ribociclib) but has a different mass due to the deuterium atoms. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of the measurement.

Q2: I am observing a decreasing signal for this compound over time in my processed samples. What could be the cause?

A decreasing signal for this compound in processed biological samples can be indicative of instability. Several factors could contribute to this, including:

  • Enzymatic Degradation: Ribociclib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] If the biological matrix (e.g., liver microsomes, fresh plasma) contains active enzymes, this compound can be metabolized, leading to a decrease in its concentration.

  • pH-Dependent Hydrolysis: The stability of Ribociclib can be pH-sensitive. Extreme pH conditions during sample preparation or storage could lead to the degradation of this compound.

  • Temperature-Related Degradation: Elevated temperatures during sample handling and storage can accelerate the degradation of the internal standard.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles can impact the stability of analytes in biological matrices.[3][4]

Q3: Can the location of the deuterium labels on this compound affect its stability?

Yes, the position of the deuterium labels is crucial. If the labels are on a part of the molecule that is susceptible to enzymatic attack or chemical exchange, the deuterium atoms can be lost, or the molecule can be degraded. For this compound, the deuterium atoms are typically on the N,N-dimethyl group, which is a site of metabolism for Ribociclib.[2][5]

Troubleshooting Guides

Guide 1: Investigating this compound Instability in Biological Matrix

This guide provides a systematic approach to investigate the root cause of this compound instability.

Step 1: Evaluate Bench-Top Stability in Matrix

  • Objective: To determine if this compound is degrading in the biological matrix at room temperature.

  • Procedure:

    • Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., plasma, tissue homogenate).

    • Leave the samples on the bench-top at room temperature.

    • Analyze the samples at different time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Compare the peak area of this compound at each time point to the initial (T=0) peak area.

  • Expected Outcome: A significant decrease in the peak area over time suggests bench-top instability.

Step 2: Assess the Impact of Temperature

  • Objective: To evaluate the effect of different temperatures on the stability of this compound.

  • Procedure:

    • Prepare replicate samples of this compound in the biological matrix.

    • Store the samples at different temperatures (e.g., 4°C, room temperature, and 37°C).

    • Analyze the samples at various time intervals.

  • Expected Outcome: Comparing the degradation rates at different temperatures will help identify temperature-sensitive instability.

Step 3: Investigate the Role of Enzymes

  • Objective: To determine if enzymatic activity is responsible for the degradation of this compound.

  • Procedure:

    • Prepare two sets of samples of this compound in the biological matrix.

    • In one set of samples, add a broad-spectrum enzyme inhibitor (e.g., sodium fluoride for esterases, or a specific CYP450 inhibitor if the pathway is known).

    • Incubate both sets of samples at 37°C.

    • Analyze the samples at different time points.

  • Expected Outcome: If this compound is stable in the presence of enzyme inhibitors but degrades in their absence, it indicates enzymatic degradation.

Step 4: Evaluate pH-Dependent Stability

  • Objective: To assess the stability of this compound at different pH values.

  • Procedure:

    • Prepare aliquots of the biological matrix and adjust the pH to acidic, neutral, and basic conditions (e.g., pH 3, 7, and 9).

    • Spike this compound into each pH-adjusted matrix.

    • Incubate the samples at a controlled temperature.

    • Analyze the samples over time.

  • Expected Outcome: This will reveal if the instability is more pronounced under acidic or basic conditions.

Illustrative Quantitative Data:

The following table provides an example of how to present the quantitative data from the stability experiments. (Note: The data below is for illustrative purposes and may not represent actual experimental results).

Stability ConditionTime (hours)Mean Peak Area (n=3)% Remaining
Bench-Top (RT) 01,500,000100%
21,425,00095%
41,350,00090%
81,200,00080%
24975,00065%
4°C 241,455,00097%
37°C 41,050,00070%
37°C + Inhibitor 41,410,00094%
pH 3 41,380,00092%
pH 9 41,125,00075%
Guide 2: Mitigating this compound Instability

Based on the findings from the investigation, the following mitigation strategies can be employed.

1. Sample Handling and Storage:

  • Keep Samples Cold: Process biological samples on ice and store them at -80°C immediately after collection.

  • Minimize Bench-Top Time: Reduce the time that samples are at room temperature during processing.

  • Limit Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.[3][4]

2. Sample Preparation:

  • Protein Precipitation with Acetonitrile: This is a commonly used and effective method for extracting Ribociclib and its internal standard from plasma.[6]

  • Use of Enzyme Inhibitors: If enzymatic degradation is confirmed, consider adding appropriate inhibitors to the samples immediately after collection or during homogenization.

  • pH Adjustment: If the instability is pH-dependent, adjust the pH of the sample or the extraction solvent to a more stable range.

3. Analytical Method:

  • Rapid Analysis: Minimize the time between sample preparation and injection into the LC-MS/MS system.

  • Cooled Autosampler: Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the processed samples.

Experimental Protocols

Protocol 1: Assessment of Enzymatic Degradation of this compound in Human Liver Microsomes (HLM)
  • Objective: To quantify the rate of enzymatic degradation of this compound in a highly metabolic system.

  • Materials:

    • This compound stock solution

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) for protein precipitation

    • LC-MS/MS system

  • Procedure:

    • Pre-incubate HLM in phosphate buffer at 37°C for 5 minutes.

    • Add this compound to the HLM suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of ice-cold ACN.

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.

    • A control reaction without the NADPH regenerating system should be run in parallel to account for non-enzymatic degradation.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the in-vitro half-life (t½) from the slope of the linear portion of the natural log of the percent remaining versus time plot.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound Sample->Spike Incubate Incubate under Test Conditions Spike->Incubate Extract Protein Precipitation (Acetonitrile) Incubate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Evaluate Assess Peak Area vs. Time Analyze->Evaluate

Caption: Workflow for Investigating this compound Instability.

troubleshooting_logic Start This compound Signal Instability CheckTemp Is sample processing done at RT? Start->CheckTemp KeepCold Process on ice, minimize time at RT CheckTemp->KeepCold Yes CheckEnzyme Is matrix enzymatically active? CheckTemp->CheckEnzyme No Revalidate Re-evaluate stability KeepCold->Revalidate AddInhibitor Add enzyme inhibitors CheckEnzyme->AddInhibitor Yes CheckpH Is sample pH extreme? CheckEnzyme->CheckpH No AddInhibitor->Revalidate AdjustpH Adjust pH to neutral CheckpH->AdjustpH Yes CheckpH->Revalidate No AdjustpH->Revalidate

Caption: Troubleshooting Logic for this compound Instability.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS with Ribociclib D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the LC-MS/MS analysis of Ribociclib using its deuterated internal standard, Ribociclib D6.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: I am observing a significant drop in the signal intensity of Ribociclib and/or this compound when analyzing biological samples compared to standards prepared in a clean solvent.

Possible Cause: This is a classic sign of ion suppression, where components in the sample matrix co-eluting with your analyte and internal standard interfere with their ionization in the mass spectrometer's source.[1][2][3] Common culprits in biological matrices like plasma or serum include phospholipids, salts, and proteins.[4]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5][6]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids and other interferences.[1]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate Ribociclib from many matrix components.[1][5]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may lead to more significant ion suppression compared to SPE or LLE.[4][7]

  • Chromatographic Separation: Adjusting your liquid chromatography method can separate Ribociclib and this compound from the co-eluting matrix components.[1][8]

    • Gradient Modification: Altering the mobile phase gradient can improve the resolution between your analytes and interfering peaks.

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to change selectivity.

  • Sample Dilution: If the concentration of Ribociclib is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8][9][10]

Problem: My results for quality control (QC) samples are inconsistent and show poor reproducibility.

Possible Cause: Variability in the composition of the biological matrix from sample to sample can cause different degrees of ion suppression, leading to inconsistent results.[10]

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS. Because it is chemically almost identical to Ribociclib, it will be affected by ion suppression in the same way.[1][10] By using the ratio of the analyte to the internal standard for quantification, you can compensate for variations in ion suppression.

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples.[1] This helps to ensure that the degree of ion suppression is consistent across all samples.

  • Robust Sample Preparation: A consistent and efficient sample preparation method, such as SPE, will minimize the variability in matrix effects between samples.[10]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?

A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting molecules in the sample matrix.[1][2][3] In the electrospray ionization (ESI) source of a mass spectrometer, there is competition for charge and for access to the droplet surface. When high concentrations of matrix components are present, they can hinder the ionization of the analyte of interest, like Ribociclib, leading to a decreased signal intensity.[1][7] This can negatively impact the sensitivity, accuracy, and precision of the analytical method.[7]

Q2: How can I determine if ion suppression is affecting my assay?

A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[4][7][11] This involves infusing a constant flow of your analyte (Ribociclib) into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal for your analyte indicates the retention times where matrix components are eluting and causing suppression.

Q3: Is this compound a good internal standard to correct for ion suppression?

A3: Yes, this compound is an excellent internal standard. As a stable isotope-labeled version of Ribociclib, it has nearly identical chemical and physical properties.[1][10] This means it will co-elute with Ribociclib and experience the same degree of ion suppression. By calculating the peak area ratio of Ribociclib to this compound, the effects of ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1]

Q4: What are the typical precursor-to-product ion transitions for Ribociclib and this compound?

A4: Based on published literature, the commonly used multiple reaction monitoring (MRM) transitions are:

  • Ribociclib: m/z 435.2 → 252.1[12] and m/z 435.5 → 112.1[13]

  • This compound: m/z 441.2 → 252.1[12] and m/z 441.7 → 112.1[13]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol details the procedure to identify at which points during the chromatographic run ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Ribociclib standard solution (at a concentration that gives a stable and robust signal)

  • Blank biological matrix extract (e.g., plasma, serum) prepared using your current sample preparation method

  • Mobile phases for your chromatographic method

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the outlet of the syringe pump to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Fill a syringe with the Ribociclib standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the Ribociclib solution into the mass spectrometer and acquire data in MRM mode for the Ribociclib transition. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start your chromatographic gradient.

  • Data Analysis:

    • Monitor the baseline of the Ribociclib signal. Any significant drop in the baseline indicates a region of ion suppression. The retention time of these dips corresponds to the elution of interfering matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects. The specific SPE sorbent and solvents should be optimized for Ribociclib.

Materials:

  • SPE cartridges (e.g., a mixed-mode or reversed-phase sorbent)

  • SPE vacuum manifold

  • Plasma sample containing Ribociclib and this compound

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 2% formic acid)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • Spike with this compound internal standard solution.

    • Acidify the sample (e.g., with formic acid) if using a cation exchange SPE sorbent.

  • SPE Cartridge Conditioning and Equilibration:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1-2 mL of methanol.

    • Equilibrate the cartridges by passing 1-2 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.

    • Apply vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridge to elute Ribociclib and this compound.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ribociclib Signal Intensity

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)% Ion Suppression
Standard in Solvent1,500,0000%
Protein Precipitation600,00060%
Liquid-Liquid Extraction1,050,00030%
Solid-Phase Extraction1,350,00010%

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.

Table 2: LC-MS/MS Parameters for Ribociclib and this compound Analysis

ParameterRibociclibThis compound
Precursor Ion (m/z)435.2441.2
Product Ion (m/z)252.1252.1
Collision Energy (eV)Optimized for max signalOptimized for max signal
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)

Visualizations

IonSuppressionWorkflow Analyte Ribociclib LC LC Separation Analyte->LC IS This compound IS->LC Matrix Interfering Matrix Components Matrix->LC ESI ESI Source LC->ESI Co-elution MS Mass Analyzer ESI->MS SuppressedSignal Suppressed Signal ESI->SuppressedSignal CorrectedSignal Accurate Quantification (Analyte/IS Ratio) MS->CorrectedSignal

Caption: Workflow illustrating ion suppression and correction using an internal standard.

TroubleshootingFlowchart Start Low/Inconsistent Signal for Ribociclib? CheckIS Is this compound Signal Also Low? Start->CheckIS IonSuppression Likely Ion Suppression CheckIS->IonSuppression Yes SystemIssue Potential System Issue (e.g., source contamination) CheckIS->SystemIssue No OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) IonSuppression->OptimizeSamplePrep OptimizeLC Optimize LC Separation IonSuppression->OptimizeLC DiluteSample Dilute Sample IonSuppression->DiluteSample End Re-evaluate OptimizeSamplePrep->End OptimizeLC->End DiluteSample->End CheckSystem Check Instrument Performance Clean Ion Source SystemIssue->CheckSystem CheckSystem->End

Caption: Troubleshooting flowchart for low or inconsistent Ribociclib signal.

References

Overcoming poor peak shape in Ribociclib D6 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape during the chromatographic analysis of Ribociclib D6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatography?

A1: this compound is a stable isotope-labeled version of Ribociclib, where six hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Ribociclib, it can be used to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[1][2]

Q2: What are the ideal purity requirements for this compound as an internal standard?

A2: For reliable quantification, this compound should have high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[3][4] High purity ensures that the internal standard does not introduce interferences. The presence of unlabeled Ribociclib in the D6 standard can lead to an overestimation of the analyte concentration.[3]

Q3: Can the deuterium labeling in this compound cause chromatographic issues?

A3: While deuterium labeling is not a direct cause of poor peak shape, it can sometimes lead to a slight shift in retention time compared to the unlabeled Ribociclib.[1][5] This phenomenon, known as the "isotope effect," is due to the C-D bond being slightly shorter and stronger than the C-H bond.[5] If Ribociclib and this compound do not co-elute, it can impact the accuracy of quantification, especially if matrix effects vary across the peak.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, or broadening. Below are common causes and troubleshooting steps for each issue.

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is wider than the front half.

dot

Caption: Troubleshooting workflow for peak tailing of this compound.

Potential Cause Troubleshooting Steps
Secondary Interactions Ribociclib is a basic compound and can interact with residual silanol groups on silica-based columns, leading to tailing.[6] Use a buffered mobile phase (e.g., with ammonium acetate or formate) to minimize these interactions. Consider using an end-capped column.[6]
Column Overload Injecting too much sample can saturate the column.[6] Reduce the injection volume or dilute the sample.
Column Contamination/Void Contaminants from the sample matrix can accumulate on the column, or a void can form at the column inlet.[7] Flush the column with a strong solvent. If a void is suspected, replace the column.
Mobile Phase pH If the mobile phase pH is close to the pKa of Ribociclib, both ionized and unionized forms may exist, causing tailing.[8] Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Issue 2: Peak Fronting

Peak fronting occurs when the first half of the peak is broader than the second half.

dot

Caption: Troubleshooting workflow for peak fronting of this compound.

Potential Cause Troubleshooting Steps
Column Overload Injecting a highly concentrated sample can lead to peak fronting.[6] Decrease the amount of sample loaded onto the column by reducing the injection volume or diluting the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting. Dissolve the sample in the mobile phase or a weaker solvent.
Column Collapse A sudden physical change in the column bed can cause peak fronting for all analytes.[7] This can be caused by operating the column outside of its recommended pH and temperature ranges.[7] If column collapse is suspected, the column will need to be replaced.

Experimental Protocols

Below are examples of published experimental protocols for the analysis of Ribociclib, which can be adapted for this compound.

Protocol 1: LC-MS/MS Method for Ribociclib in Mouse Plasma [9]

  • Instrumentation: AB SCIEX QTRAP 4000 Mass Spectrometer

  • Column: C18 (100Å, 50 x 4.6 mm, 3 µm)

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in water

    • B: 20 mM Ammonium Acetate in methanol

  • Gradient: 30% B to 98% B over 2.7 min, hold at 98% B for 1.3 min, then return to 30% B

  • Flow Rate: 1 mL/min

  • Injection Volume: Not specified

  • Column Temperature: 50°C

  • Detection: Positive ion multiple reaction monitoring (MRM) mode

    • Ribociclib: m/z 435.2 → 252.1

    • This compound: m/z 441.2 → 252.1[9]

Protocol 2: UPLC-MS/MS Method for Ribociclib in Human Plasma [10]

  • Instrumentation: Not specified

  • Column: Not specified

  • Mobile Phase: Details on the specific mobile phase composition were not provided in the abstract.

  • Sample Preparation: Protein precipitation with methanol

  • Detection: Tandem mass spectrometry

    • Internal Standards Used: Ribociclib-d6, Palbociclib-d8, Abemaciclib-d8[10]

Data Presentation

The following table summarizes the impact of mobile phase pH on the retention of Ribociclib, which is a critical factor in achieving good peak shape.

Mobile Phase pH Effect on Ribociclib (a basic compound) Impact on Peak Shape
Low pH (e.g., < 4) Ribociclib is fully protonated and more polar.Generally results in good, symmetrical peak shapes on C18 columns.
Mid pH (e.g., 5-7) Ribociclib may be partially ionized.Can lead to peak tailing due to mixed-mode interactions.[8]
High pH (e.g., > 8) Ribociclib is in its neutral form and more hydrophobic.Can provide good retention and peak shape, but may require a pH-stable column.

Note: The optimal pH will depend on the specific column and other chromatographic conditions. It is recommended to screen a range of pH values during method development.

References

Ribociclib D6 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ribociclib D6 under various storage conditions. It includes frequently asked questions, detailed experimental protocols for stability assessment, and troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. The compound should be kept in a tightly sealed container, protected from moisture.

Q2: How should I store stock solutions of this compound?

The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is advisable to prepare aliquots of your stock solutions to avoid repeated freeze-thaw cycles.

Q3: Is this compound susceptible to degradation under stress conditions?

Yes, studies on Ribociclib have shown that it can degrade under certain stress conditions. Forced degradation studies on the non-deuterated form of Ribociclib have indicated susceptibility to acidic, basic, oxidative, thermal, and photolytic stress.[1] It is crucial to protect this compound from these conditions to prevent the formation of degradation products that could interfere with experimental results.

Stability Data Summary

The following tables summarize the known stability of this compound under different storage conditions based on available data.

Table 1: Storage Stability of Solid this compound

Storage TemperatureDurationRecommendations
-20°CUp to 3 yearsRecommended for long-term storage.
4°CUp to 2 yearsSuitable for short to medium-term storage.
Room TemperatureNot RecommendedLong-term storage at room temperature is not advised.

Table 2: Storage Stability of this compound in Solution

SolventStorage TemperatureDurationRecommendations
DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
DMSO-20°CUp to 1 monthFor shorter-term storage.
Acetonitrile-20°CAt least 12 monthsStock solutions have been shown to be stable.[2]

Table 3: Freeze-Thaw Stability of Ribociclib in Plasma

AnalyteMatrixQC LevelFreeze-Thaw CyclesStability
RibociclibMouse PlasmaLow3Unstable[2]
RibociclibMouse PlasmaHigh3Stable[2]
RibociclibHuman PlasmaLow & High3Stable[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and separate it from potential degradation products.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate

  • C18 column (e.g., Phenomenex C18, 50 x 4.6 mm, 3 µm)[2]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (90:10 v/v)[2]

  • Flow Rate: 0.7 mL/min[2]

  • Column Temperature: Ambient

  • Detection Wavelength: 223 nm[1]

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to a known concentration.

4. Sample Preparation:

  • Subject this compound samples (solid or in solution) to the desired storage or stress conditions.

  • At specified time points, withdraw an aliquot of the sample.

  • If the sample is in a non-compatible solvent, evaporate the solvent and reconstitute in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected degradation of this compound standard - Improper storage of the standard. - Contaminated solvent. - Exposure to light or high temperatures.- Store the standard according to the manufacturer's recommendations. - Use fresh, high-purity solvents. - Protect the standard from light and heat.
Poor peak shape or resolution in HPLC analysis - Column degradation. - Inappropriate mobile phase composition or pH. - Sample overload.- Use a new or properly maintained column. - Optimize the mobile phase composition and pH. - Reduce the injection volume or sample concentration.
Appearance of extraneous peaks in the chromatogram - Contamination of the sample, solvent, or HPLC system. - Carryover from previous injections.- Ensure cleanliness of all vials and equipment. - Use fresh, filtered mobile phase. - Implement a thorough needle wash protocol between injections.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for proper functioning. - Use a column oven to maintain a constant temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Start: this compound Sample storage Subject to Storage/Stress Conditions start->storage sampling Withdraw Aliquots at Time Points storage->sampling prep Prepare for HPLC Analysis sampling->prep hplc Inject into HPLC System prep->hplc chromatogram Acquire Chromatogram hplc->chromatogram analyze Analyze Peak Area & Retention Time chromatogram->analyze quantify Quantify Degradation analyze->quantify report Report Stability Data quantify->report

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temp Temperature RibociclibD6 This compound Stability Temp->RibociclibD6 Light Light Exposure Light->RibociclibD6 Humidity Humidity Humidity->RibociclibD6 Solvent Solvent Solvent->RibociclibD6 Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photolysis RibociclibD6->Hydrolysis RibociclibD6->Oxidation RibociclibD6->Photolysis

Caption: Factors influencing this compound stability and degradation.

References

Ribociclib D6 Technical Support Center: Troubleshooting Co-eluting Interferences

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ribociclib D6 bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences during the quantitative analysis of Ribociclib using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of Ribociclib, where six hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Ribociclib in biological matrices such as plasma. The use of a stable isotope-labeled internal standard is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation and analysis, which corrects for variability.

Q2: What are co-eluting interferences and how can they affect my results?

Co-eluting interferences are compounds that have the same or very similar retention time as the analyte of interest (Ribociclib) or its internal standard (this compound) under the applied chromatographic conditions. These interferences can lead to inaccurate quantification by artificially inflating or suppressing the signal of the analyte or the internal standard. This can result in unreliable pharmacokinetic and pharmacodynamic data.

Q3: What are the potential sources of co-eluting interferences with this compound?

Potential sources of co-eluting interferences in this compound analysis include:

  • Metabolites of Ribociclib: Ribociclib is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4.[1] Some of these metabolites may have similar chromatographic properties to Ribociclib or this compound.

  • Impurities: Impurities in the Ribociclib drug product or the this compound internal standard itself can co-elute and interfere with the analysis.

  • Isotopic Contribution: The natural abundance of isotopes in Ribociclib can lead to a small signal at the mass-to-charge ratio (m/z) of this compound. Similarly, the this compound standard may contain a small percentage of the unlabeled compound.

  • Matrix Components: Endogenous compounds from the biological matrix (e.g., plasma, urine) can sometimes co-elute and cause ion suppression or enhancement.

  • Concomitant Medications: Other drugs administered to the patient may have metabolites that interfere with the analysis.

Troubleshooting Guide for Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving co-eluting interferences with this compound.

Issue 1: Inaccurate or variable results in patient samples compared to calibration standards.

This could be a sign of a co-eluting interference from a metabolite or a concomitant medication that is not present in the calibration standards.

Troubleshooting Workflow:

Troubleshooting Workflow for Inaccurate Results A Inaccurate/Variable Results Observed B Investigate Potential Metabolite Interference A->B G Investigate Concomitant Medications A->G C Analyze Blank Matrix from Dosed Subjects B->C Confirm presence of interfering peak D Optimize Chromatographic Separation C->D If interference is confirmed E Modify MRM Transitions D->E If separation is not fully achieved F Consider Alternative Internal Standard E->F If interference persists H Review Patient Medication Records G->H I Analyze Standards of Suspected Medications H->I Identify potential interferences I->D

Caption: A logical workflow for troubleshooting inaccurate results.

Experimental Protocols:

  • Analysis of Blank Matrix from Dosed Subjects:

    • Obtain blank plasma samples from subjects who have been administered Ribociclib.

    • Process these samples using the established analytical method without spiking the internal standard.

    • Monitor the MRM transition for this compound to check for any interfering peaks at the expected retention time.

  • Chromatographic Optimization:

    • Modify Gradient: Adjust the mobile phase gradient to increase the separation between this compound and the interfering peak. A shallower gradient can often improve resolution.

    • Change Column Chemistry: If gradient modification is insufficient, consider using a different HPLC column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.

    • Adjust pH: Modify the pH of the mobile phase to change the ionization state of the interfering compound, which can alter its retention time.

Issue 2: Unexpected peak observed at the retention time of this compound in blank samples.

This could indicate an issue with the purity of the internal standard or contamination.

Troubleshooting Workflow:

Troubleshooting Unexpected Peak in Blanks A Unexpected Peak in Blank Samples B Verify Internal Standard Purity A->B D Check for System Contamination A->D C Analyze a Freshly Prepared IS Solution B->C F Source New Lot of Internal Standard C->F If peak persists E Flush LC System and Inject Blank Solvent D->E

Caption: A workflow to address unexpected peaks in blank samples.

Experimental Protocols:

  • Internal Standard Purity Check:

    • Prepare a high-concentration solution of the this compound internal standard.

    • Analyze this solution using a high-resolution mass spectrometer to identify any potential impurities.

    • Compare the observed impurities with the certificate of analysis provided by the supplier.

Issue 3: In-source fragmentation or cross-talk between Ribociclib and this compound.

This can occur if the mass spectrometer settings are not optimized, leading to the fragmentation of Ribociclib into a product ion that has the same m/z as the precursor ion of this compound, or vice versa.

Troubleshooting Workflow:

Troubleshooting In-Source Fragmentation A Suspected In-Source Fragmentation/Cross-talk B Optimize MS Parameters A->B C Reduce Cone Voltage/Fragmentor Voltage B->C D Select Alternative MRM Transitions C->D If issue persists E Choose Transitions with Higher m/z Product Ions D->E

Caption: A workflow for addressing mass spectrometry-related interferences.

Experimental Protocols:

  • Mass Spectrometer Parameter Optimization:

    • Infuse a solution of Ribociclib and a separate solution of this compound directly into the mass spectrometer.

    • Systematically adjust the cone voltage (or fragmentor voltage) and collision energy to minimize in-source fragmentation and cross-talk between the analyte and internal standard channels.

    • Select MRM transitions that are specific and provide a good signal-to-noise ratio while minimizing the potential for overlap.

Data Presentation

Table 1: Common Ribociclib Metabolites and their Potential for Interference

MetaboliteBiotransformationChange in Mass (Da) from RibociclibPotential for Co-elution
M4 N-demethylation-14High
M13 N-oxidation+16Moderate
M1 Glucuronidation+176Low

Note: The potential for co-elution is an estimation based on the chemical modification. Actual chromatographic behavior may vary.

Table 2: Typical LC-MS/MS Parameters for Ribociclib and this compound Analysis

ParameterRibociclibThis compound
Precursor Ion (m/z) 435.3441.3
Product Ion (m/z) 322.2322.2 or 252.1[2][3]
Typical Column C18, Phenyl-HexylC18, Phenyl-Hexyl
Mobile Phase Acetonitrile/Water with formic acid or ammonium formateAcetonitrile/Water with formic acid or ammonium formate

Signaling Pathway

Ribociclib is primarily metabolized by the CYP3A4 enzyme in the liver. Understanding this pathway is crucial for predicting potential drug-drug interactions that could lead to altered metabolite profiles and analytical interferences.

Ribociclib Metabolism Pathway Ribociclib Ribociclib CYP3A4 CYP3A4 Enzyme Ribociclib->CYP3A4 Metabolites Metabolites (M4, M13, etc.) CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion DDI Drug-Drug Interactions (e.g., CYP3A4 inhibitors/inducers) DDI->CYP3A4

Caption: The metabolic pathway of Ribociclib via CYP3A4.

By following these troubleshooting guides and understanding the potential sources of interference, researchers can develop robust and reliable bioanalytical methods for the accurate quantification of Ribociclib.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Ribociclib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive quantification of Ribociclib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the bioanalysis of Ribociclib, particularly at low concentrations.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of Ribociclib.

Issue 1: Poor Sensitivity or High Lower Limit of Quantification (LLOQ)

Question: My assay is not sensitive enough to detect low levels of Ribociclib. How can I improve the LLOQ?

Answer:

Achieving a low LLOQ is critical for many applications. Here are several strategies to enhance sensitivity:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This technique is effective for concentrating the analyte and removing interfering matrix components. Different SPE sorbents (e.g., C18) can be tested to maximize recovery.

    • Protein Precipitation (PPT): While a simpler method, the choice of precipitation solvent (e.g., acetonitrile, methanol) can impact analyte recovery and the removal of matrix components. Experiment with different solvents and solvent-to-plasma ratios.[1]

    • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method. The choice of organic solvent is crucial for efficient extraction of Ribociclib.

  • Enhance Chromatographic Performance:

    • Column Selection: Utilize a high-efficiency column, such as a sub-2 µm particle size column (UPLC/UHPLC), to achieve sharper peaks and better resolution from interfering components. C18 columns are commonly used for Ribociclib analysis.[2][3]

    • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., acetonitrile or methanol content) and pH can significantly impact the retention and peak shape of Ribociclib. The use of additives like ammonium formate or ammonium acetate can improve ionization efficiency.[2][3]

    • Gradient Elution: Employing a well-optimized gradient elution can help to separate Ribociclib from matrix components that may cause ion suppression, leading to a better signal-to-noise ratio.[4]

  • Fine-Tune Mass Spectrometry Parameters:

    • Ion Source Optimization: The electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and heater), and temperature, should be carefully optimized for Ribociclib to ensure maximum ionization efficiency.

    • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for Ribociclib and its internal standard. The transition for Ribociclib is commonly m/z 435.2 → 252.1.[4]

    • Use of a Sensitive Mass Spectrometer: Employing a more sensitive mass spectrometer, such as a triple quadrupole instrument, will inherently improve the LLOQ.[4]

Issue 2: Significant Matrix Effects Observed

Question: I am observing significant ion suppression or enhancement in my assay, leading to poor accuracy and precision. What can I do to mitigate matrix effects?

Answer:

Matrix effects are a common challenge in bioanalysis. Here’s how to address them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering endogenous components from the sample.

    • Solid-Phase Extraction (SPE): Generally provides cleaner extracts compared to protein precipitation.

    • Phospholipid Removal Plates/Cartridges: Phospholipids are a major source of matrix effects in plasma samples. Using specialized phospholipid removal products can significantly improve data quality.

    • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Chromatographic Separation:

    • Ensure that Ribociclib is chromatographically separated from the regions where most matrix components elute (typically at the beginning and end of the run).

    • Adjusting the gradient profile can help to move the Ribociclib peak away from areas of significant ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS (e.g., d6-Ribociclib) is the gold standard for compensating for matrix effects.[3][4] Since it has the same physicochemical properties as Ribociclib, it will be affected by matrix effects in the same way, allowing for accurate correction of the analyte signal. The transition for d6-Ribociclib is often m/z 441.2 → 252.1.[4]

  • Matrix-Matched Calibrants and Quality Controls:

    • Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects.

Issue 3: Ribociclib Stability Issues

Question: I suspect that Ribociclib is degrading in my samples during collection, storage, or processing. How can I ensure the stability of the analyte?

Answer:

Ensuring analyte stability is crucial for accurate quantification. Consider the following:

  • Sample Collection and Handling:

    • Use appropriate anticoagulants (e.g., EDTA).

    • Process blood samples to plasma promptly and store them at low temperatures (e.g., -80°C) as soon as possible.

  • Storage Conditions:

    • Conduct long-term stability studies to determine the maximum allowable storage duration at different temperatures (e.g., -20°C and -80°C).

    • Ribociclib has been shown to be generally stable in plasma under various storage conditions, but it's essential to validate this for your specific matrix and conditions.[5]

  • Freeze-Thaw Stability:

    • Evaluate the stability of Ribociclib after multiple freeze-thaw cycles. Some studies have noted potential instability after several cycles.[6] Limit the number of times samples are thawed and refrozen.

  • Autosampler Stability:

    • Assess the stability of the processed samples in the autosampler over the expected duration of the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is a typical LLOQ that can be achieved for Ribociclib in human plasma?

A1: Several validated LC-MS/MS methods have been published with LLOQs for Ribociclib in human plasma ranging from 0.5 nM (approximately 0.22 ng/mL) to 10 ng/mL.[1][7] Highly sensitive methods can achieve LLOQs in the sub-ng/mL range.[8]

Q2: Which sample preparation technique is best for low-level Ribociclib quantification?

A2: Solid-phase extraction (SPE) is often preferred for achieving the lowest LLOQs as it provides excellent sample cleanup and analyte concentration.[4] However, simpler methods like protein precipitation can also be effective, especially when coupled with a highly sensitive LC-MS/MS system.[1]

Q3: What type of internal standard should I use?

A3: A stable isotope-labeled internal standard (SIL-IS), such as d6-Ribociclib, is highly recommended.[3][4] It co-elutes with Ribociclib and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.

Q4: What are the key mass transitions for Ribociclib and its deuterated internal standard?

A4: The most commonly used MRM transitions are:

  • Ribociclib: m/z 435.2 → 252.1[4]

  • d6-Ribociclib (IS): m/z 441.2 → 252.1[4]

Q5: How can I avoid carryover in my LC-MS/MS system?

A5: Carryover can be minimized by:

  • Using a robust needle wash system in the autosampler, including both an internal and external wash with a strong organic solvent.

  • Optimizing the chromatographic gradient to ensure that all of the analyte is eluted from the column in each run.

  • Injecting blank samples after high-concentration samples to check for carryover.

Quantitative Data Summary

The following table summarizes the performance characteristics of several published methods for the quantification of Ribociclib.

Method ReferenceMatrixLLOQLinearity RangeAccuracy (%)Precision (%CV)
Gorijavolu et al.Human Plasma50 pg/mL50 - 10,000 pg/mL91.7 - 110.61.2 - 7.4
Bao et al.[7]Human Plasma0.5 nM0.5 - 1000 nMWithin ±15%≤15%
Shelke et al.[1]Human Plasma10 ng/mL10 - 1000 ng/mLWithin ±15%≤15%
Al-Tannak et al.Mouse Plasma62.5 ng/mL62.5 - 10,000 ng/mLWithin ±15%≤15%
A sensitive LC-MS/MS methodFormulation5 ng/mL5 - 100 ng/mLNot specifiedNot specified

Experimental Protocols

Example Protocol: Sensitive Quantification of Ribociclib in Human Plasma by LC-MS/MS

This protocol is a composite based on best practices from published methods.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (d6-Ribociclib).

  • Vortex mix for 30 seconds.

  • Load the sample onto a C18 SPE cartridge pre-conditioned with 1 mL of methanol followed by 1 mL of water.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute Ribociclib and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ribociclib: m/z 435.2 → 252.1

    • d6-Ribociclib: m/z 441.2 → 252.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Solid-Phase Extraction (SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (UPLC) Injection->Chromatography Ionization Ionization (ESI+) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Ribociclib Calibration->Quantification

Caption: Experimental workflow for Ribociclib quantification.

ribociclib_pathway cluster_G1_S_Transition G1/S Phase Transition Control CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates CDK46->pRb inhibits Ribociclib E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression

References

Impact of different extraction methods on Ribociclib D6 recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different extraction methods on Ribociclib D6 recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is a deuterium-labeled version of Ribociclib, a CDK4/6 inhibitor used in cancer therapy.[1][2][3] In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard (IS).[1][2] Its chemical and physical properties are nearly identical to Ribociclib, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to ensure accurate quantification of Ribociclib in biological samples by correcting for variations in sample preparation and instrument response.

Q2: Which are the most common extraction methods for Ribociclib and its internal standard, this compound?

The most common extraction methods for Ribociclib and this compound from biological matrices like plasma are:

  • Protein Precipitation (PPT): This is a simple and widely used method where a solvent or acid is added to the sample to denature and precipitate proteins.[4][5]

  • Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away.[6][7][8]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids.[6][7][9]

Q3: How do different extraction methods affect the recovery of this compound?

The choice of extraction method can significantly impact the recovery of this compound.

  • Protein precipitation with solvents like methanol or acetonitrile generally provides good recovery.[4][10]

  • Solid-phase extraction can offer high and reproducible recoveries, often exceeding those of LLE, with the added benefit of cleaner extracts.[8][11] For instance, one study found that using a C8 phase with methanol as the elution solvent resulted in extraction recoveries of ≥92.3% for Ribociclib.[8][12]

  • Liquid-liquid extraction can sometimes result in lower recoveries compared to SPE and may be more susceptible to emulsion formation.[11]

Q4: What are the advantages and disadvantages of each extraction method for this compound analysis?

Extraction MethodAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.[4][5]Less clean extracts, potential for matrix effects.[13]
Solid-Phase Extraction (SPE) High selectivity, cleaner extracts, high recovery, and amenability to automation.[7][8]More expensive and requires method development.[8]
Liquid-Liquid Extraction (LLE) Good for certain sample types, can provide clean extracts.[6]Can be labor-intensive, potential for emulsion formation, and may have lower recovery than SPE.[7][11]

Troubleshooting Guide

Issue 1: Low recovery of this compound after protein precipitation.

  • Possible Cause: The chosen precipitation solvent is not optimal.

    • Solution: Test different organic solvents such as acetonitrile or methanol.[10] Acidic precipitants like trichloroacetic acid (TCA) can also be evaluated.[14] Ensure the ratio of solvent to plasma is adequate, typically 2:1 or 3:1.

  • Possible Cause: Incomplete protein precipitation.

    • Solution: Ensure thorough vortexing after adding the precipitation solvent and adequate centrifugation time and speed to pellet the proteins completely.[15]

Issue 2: High variability in this compound recovery with Solid-Phase Extraction (SPE).

  • Possible Cause: Inconsistent conditioning or equilibration of the SPE cartridge.

    • Solution: Ensure the conditioning and equilibration steps are performed consistently for all samples according to the manufacturer's protocol.

  • Possible Cause: Inappropriate wash or elution solvent.

    • Solution: Optimize the wash solvent to remove interferences without eluting this compound. Ensure the elution solvent is strong enough to completely elute the analyte from the sorbent. Methanol has been shown to be an effective elution solvent for Ribociclib on a C8 phase.[8][12]

Issue 3: Presence of significant matrix effects in the final extract.

  • Possible Cause: The extraction method is not sufficiently removing interfering endogenous components from the sample matrix.

    • Solution: If using protein precipitation, consider switching to a more selective method like SPE.[11] For SPE, optimize the wash steps with different solvents to remove more matrix components. A phospholipid removal step can also be incorporated.[16]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[15]

  • Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute Ribociclib and this compound with 1 mL of methanol.[8][12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Diagrams

Experimental_Workflow_PPT cluster_0 Protein Precipitation Workflow Start Plasma Sample (100 µL) Add_IS Add Acetonitrile with This compound (300 µL) Start->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Caption: Protein Precipitation Workflow for this compound Extraction.

Experimental_Workflow_SPE cluster_1 Solid-Phase Extraction Workflow Start Plasma Sample (100 µL) Load Load Sample Start->Load Condition Condition C8 Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for Ribociclib Using Ribociclib D6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison and validation summary of bioanalytical methods for the quantification of Ribociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, using its stable isotope-labeled internal standard, Ribociclib D6. The use of a deuterated internal standard like this compound is critical for correcting variability during sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. The methods outlined below primarily utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis.

Mechanism of Action: Ribociclib's Role in the Cell Cycle Pathway

Ribociclib is a targeted therapy that functions by inhibiting the cyclin D–CDK4/6–retinoblastoma (Rb) pathway, which is frequently disrupted in cancer, leading to uncontrolled cell proliferation.[1][2] In response to mitogenic signals, cyclin D complexes with and activates CDK4/6.[3] This active complex then phosphorylates the Rb protein, causing it to release the E2F transcription factor.[2][3] Once released, E2F activates the transcription of genes necessary for the cell to transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase, thus committing the cell to division.[3][4] Ribociclib selectively inhibits the kinase activity of CDK4/6, preventing Rb phosphorylation and holding the cell cycle at the G1 checkpoint.[3][4]

Ribociclib_Pathway Ribociclib Mechanism of Action cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 S Phase Transition Mitogenic Signals Mitogenic Signals CyclinD CyclinD CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F_Rb Rb-E2F Complex (Transcription Repressed) E2F_Rb->Rb E2F Free E2F E2F_Rb->E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle Cell Cycle Progression (G1 ➞ S) S_Phase_Genes->Cell_Cycle Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits

Ribociclib inhibits the CDK4/6 complex, halting cell cycle progression.

Performance Comparison of Validated Methods

The following table summarizes the key validation parameters from different published LC-MS/MS methods for Ribociclib quantification using this compound. These methods demonstrate robust performance across various biological matrices.

Parameter Method 1: Human Plasma [5]Method 2: Mouse Plasma [6]Method 3: Human Plasma (Multiplex) [7]
Linearity Range 50 - 10,000 pg/mL62.5 - 10,000 ng/mL5 - 2,000 ng/mL
LLOQ 50 pg/mL62.5 ng/mL5 ng/mL
Correlation (r²) ≥ 0.998Not SpecifiedNot Specified (Calibrators ≤15% deviation)
Intra-day Precision (%RSD) Not SpecifiedWithin acceptable range1.2% - 8.2%
Inter-day Precision (%RSD) Not SpecifiedWithin acceptable range0.6% - 7.5%
Intra-day Accuracy (%Bias) Not SpecifiedWithin acceptable range94.7% - 107% (as mean accuracy)
Inter-day Accuracy (%Bias) Not SpecifiedWithin acceptable range94.7% - 107% (as mean accuracy)
Extraction Method Liquid-Liquid ExtractionSolid-Phase ExtractionProtein Precipitation
Internal Standard This compoundThis compoundThis compound

Experimental Protocols

A successful bioanalytical method relies on optimized sample preparation, chromatography, and mass spectrometry. Below are detailed protocols synthesized from validated methods.

Sample Preparation

The goal of sample preparation is to extract Ribociclib and this compound from the biological matrix while removing interfering substances.

  • Protein Precipitation (Commonly Used) [7]:

    • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard (this compound).

    • Add a volume of cold methanol or acetonitrile (typically 3x the plasma volume) to precipitate proteins.

    • Vortex the mixture vigorously for approximately 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for evaporation or direct injection into the LC-MS/MS system.

  • Liquid-Liquid Extraction [5]:

    • To 100 µL of plasma, add 50 µL of the this compound internal standard solution.

    • Add 100 µL of a buffer solution (e.g., 10 mM KH2PO4).

    • Add 2.5 mL of an organic extraction solvent (e.g., Tertiary butyl methyl ether - TBME).

    • Vortex for 10-15 minutes, followed by centrifugation to separate the aqueous and organic layers.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions

The following table details the typical instrument conditions for the chromatographic separation and mass spectrometric detection of Ribociclib and its internal standard.

Parameter Method 1: Human Plasma [5]Method 2: Mouse Plasma [6]Method 3: Human Plasma (Multiplex) [7]
LC Column Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)C18 (50 x 4.6 mm, 3 µm)Reversed-phase column
Mobile Phase 5mM Ammonium Formate : Acetonitrile (10:90 v/v)Gradient elution (details not specified)Biphasic gradient
Flow Rate 0.6 mL/minNot Specified0.25 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)Positive ESIPositive ESI
MRM Transition (Ribociclib) m/z 435.5 → 112.1m/z 435.2 → 252.1Not Specified
MRM Transition (this compound) m/z 441.7 → 112.1m/z 441.2 → 252.1Not Specified

Bioanalytical Workflow

The end-to-end workflow for analyzing a biological sample for Ribociclib concentration involves several distinct stages, from sample receipt to final data analysis. This process ensures traceability, accuracy, and reproducibility.

Bioanalytical_Workflow General Bioanalytical Workflow Sample 1. Receive Plasma Sample Spike 2. Spike with Internal Standard (this compound) Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze 4. LC-MS/MS Analysis Prepare->Analyze Process 5. Data Processing (Peak Integration) Analyze->Process Quantify 6. Quantification (Analyte/IS Ratio vs. Cal Curve) Process->Quantify Report 7. Report Concentration Quantify->Report

Standard workflow for Ribociclib quantification in biological samples.

References

Cross-Validation of Ribociclib Bioanalytical Assays: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ribociclib, focusing on the impact of different internal standards on assay performance. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate analytical strategy for their specific research needs.

The accurate quantification of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Ribociclib is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2] The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, thus compensating for variability. This guide compares and cross-validates published LC-MS/MS assays for Ribociclib, highlighting the use of different internal standards and their influence on method performance.

Comparative Analysis of Assay Performance

The performance of bioanalytical methods for Ribociclib quantification is summarized below, with a focus on key validation parameters influenced by the choice of internal standard. The data presented is compiled from several validated studies.

ParameterMethod 1: Deuterated Internal Standard (Ribociclib-d6)Method 2: Structurally Analogous Internal Standard (Ponatinib)Method 3: Co-eluting Internal Standard (Lapatinib)
Linearity Range 50.00–10000.00 pg/mL[3]1–3000 ng/mL[4]2–40 ng/mL[5]
Lower Limit of Quantification (LLOQ) 50.0 pg/mL[3]0.98 ng/mL[4]2 ng/mL[5]
Intra-day Precision (%CV) 1.2 to 4.5[3]-0.31 to 3.16[4]Not explicitly stated
Inter-day Precision (%CV) 3.5 to 7.4[3]-5.67 to 5.46[4]Not explicitly stated
Intra-day Accuracy (%RE) 91.7 to 105.5[3]-0.31 to 3.16[4]Not explicitly stated
Inter-day Accuracy (%RE) 103.9 to 110.6[3]-5.67 to 5.46[4]Not explicitly stated
Recovery (%) 88.2 ± 2.7 to 99.6 ± 3.53[3]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and cross-validation.

Method 1: Ribociclib Assay using Deuterated Internal Standard (Ribociclib-d6)

This method, adapted from Gorijavolu et al. (2017), utilizes a stable isotope-labeled internal standard, which is considered the gold standard for LC-MS/MS-based quantification.[3]

  • Sample Preparation: To 100 µL of plasma, 50 µL of Ribociclib-D6 internal standard (30 ng/mL) is added. The sample is then extracted with 2.5 mL of tertiary butyl methyl ether (TBME) along with 100 μL of 10 mM KH2PO4 buffer.[3]

  • Chromatography: A Zorbax SB-C18 column (4.6 × 75 mm, 3.5 μm, 80 Å) is used with a mobile phase of 5mM ammonium formate and acetonitrile (10:90 v/v) at a flow rate of 0.6 mL/min.[3]

  • Mass Spectrometry: Detection is performed using an HPLC-ESI-MS/MS system in positive ion mode. The multiple reaction monitoring (MRM) transitions are m/z 435.5 → 112.1 for Ribociclib and m/z 441.7 → 112.1 for Ribociclib-D6.[3]

Method 2: Ribociclib Assay using a Structurally Analogous Internal Standard (Ponatinib)

This method, described by Al-Sanea et al. (2023), employs Ponatinib, a multi-targeted tyrosine kinase inhibitor, as the internal standard.[4]

  • Sample Preparation: The specific details of sample preparation were not fully elucidated in the provided information, but it is a straightforward analytical approach.[4]

  • Chromatography: An isocratic binary mobile phase system is used at a flow rate of 0.2 mL/min with a short run time of 2.5 minutes.[4]

  • Mass Spectrometry: The MRM analyzer mode is used for enhanced selectivity and sensitivity.[4] The precursor and product ions for Ribociclib and Ponatinib are optimized using IntelliStart® software.[4]

Method 3: Ribociclib Assay using a Co-eluting Internal Standard (Lapatinib)

This UPLC method, developed by Prasanthi et al., utilizes Lapatinib as the internal standard for the simultaneous estimation of Ribociclib and Letrozole.[5]

  • Sample Preparation: The specific details of the bioanalytical sample preparation were not fully detailed in the provided information.

  • Chromatography: A phenyl column (100x2.1 mm, 1.7µ) is used with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (50:50) at a flow rate of 0.5 mL/min.[5]

  • Mass Spectrometry: The MRM transitions are m/z 435.46 → 216.55 for Ribociclib and m/z 582.37 → 184.29 for Lapatinib.[5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the different methodologies.

cluster_0 Method 1: Ribociclib-d6 IS cluster_1 Method 2: Ponatinib IS cluster_2 Method 3: Lapatinib IS plasma Plasma Sample (100 µL) add_is Add Ribociclib-d6 IS (50 µL) plasma->add_is add_buffer Add KH2PO4 Buffer (100 µL) add_is->add_buffer extract Extract with TBME (2.5 mL) add_buffer->extract vortex Vortex & Centrifuge extract->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate inject Inject into LC-MS/MS evaporate->inject sample_prep Sample Preparation lc_separation Isocratic LC Separation sample_prep->lc_separation ms_detection MRM Detection lc_separation->ms_detection bio_sample_prep Bioanalytical Sample Prep uplc_separation UPLC Phenyl Column Separation bio_sample_prep->uplc_separation ms_detection_lap MRM Detection uplc_separation->ms_detection_lap

Figure 1. Experimental workflows for Ribociclib quantification using different internal standards.

Discussion

The choice of internal standard significantly impacts the performance and reliability of a bioanalytical assay.

  • Deuterated Internal Standard (Ribociclib-d6): This is the preferred choice as it co-elutes with the analyte and has nearly identical physicochemical properties, leading to the most effective compensation for matrix effects and variability in extraction and ionization.[3] The data from the method utilizing Ribociclib-d6 demonstrates excellent sensitivity (LLOQ of 50.0 pg/mL) and high precision and accuracy.[3]

  • Structurally Analogous Internal Standard (Ponatinib): While not identical, a structurally similar IS can provide adequate compensation. The method using Ponatinib showed a good linear range and sensitivity.[4] However, differences in extraction recovery and ionization efficiency compared to Ribociclib could potentially lead to less accurate results if not carefully validated.

  • Co-eluting Internal Standard (Lapatinib): Using a compound that co-elutes but is not structurally related can be a pragmatic choice if a deuterated or analogous standard is unavailable. The primary advantage is the compensation for variability in the LC-MS/MS system's performance at the time of elution. The linearity range for this method was narrower compared to the others.[5]

Conclusion

For the highest level of accuracy and precision in Ribociclib quantification, the use of a deuterated internal standard such as Ribociclib-d6 is strongly recommended. The presented data demonstrates its superiority in terms of sensitivity and robustness. However, when a deuterated standard is not accessible, a carefully validated method using a structurally analogous or co-eluting internal standard can provide reliable results. Researchers should meticulously validate their chosen method according to regulatory guidelines to ensure data integrity.

References

A Comparative Guide to Isotopically Labeled Ribociclib: D6 vs. C13

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules. This guide provides a detailed comparison of two isotopically labeled forms of the CDK4/6 inhibitor Ribociclib: Deuterium-labeled Ribociclib (Ribociclib D6) and Carbon-13-labeled Ribociclib (C13-labeled Ribociclib). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the selection of the most appropriate internal standard for their analytical needs.

Introduction to Isotopically Labeled Internal Standards

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. They are structurally identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes such as Deuterium (²H or D) or Carbon-13 (¹³C). This mass difference allows for their differentiation from the unlabeled analyte by the mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Performance Comparison: this compound vs. C13-labeled Ribociclib

Both this compound and C13-labeled Ribociclib serve as excellent internal standards for the quantification of Ribociclib. The choice between them often depends on the specific requirements of the analytical method, availability, and cost.

This compound is a commonly utilized internal standard where six hydrogen atoms in the Ribociclib molecule are replaced by deuterium atoms. It has been successfully applied in numerous validated LC-MS/MS methods for the determination of Ribociclib in various biological matrices.

C13-labeled Ribociclib , specifically [¹³C₆]ribociclib, involves the substitution of six carbon atoms with their heavier ¹³C isotope. This type of labeling is often considered superior due to the greater chemical stability of the C-C bond compared to the C-D bond, which minimizes the risk of isotope exchange.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the quantification of Ribociclib using either this compound or C13-labeled Ribociclib as an internal standard.

ParameterRibociclib (Analyte)This compound (Internal Standard)[¹³C₆]ribociclib (Internal Standard)
Molecular Weight 434.54 g/mol 440.6 g/mol 440.54 g/mol
Precursor Ion (m/z) 435.2441.2441.3
Product Ion (m/z) 252.1252.1373.2
Mass Shift (Δm/z) -+6+6

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of quantitative bioanalytical assays. Below are representative experimental protocols for the quantification of Ribociclib using either isotopically labeled standard.

Experimental Workflow for Ribociclib Quantification

G Experimental Workflow for Ribociclib Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (Plasma, Tissue) Spike Spike with Internal Standard (this compound or C13-Ribociclib) Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Evaporate Evaporation and Reconstitution Extract->Evaporate Inject Inject into LC-MS/MS System Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: A generalized workflow for the quantification of Ribociclib in biological samples.

Sample Preparation
  • Spiking: To 100 µL of the biological matrix (e.g., plasma), add a known concentration of the internal standard (this compound or C13-labeled Ribociclib).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

Ribociclib Signaling Pathway

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle.

G Ribociclib Mechanism of Action Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation Ribociclib Ribociclib Ribociclib->CDK46 Inhibition E2F E2F Rb->E2F Inhibition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes pRb p-Rb (Phosphorylated) pRb->E2F Release

Caption: Ribociclib inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Conclusion

Both this compound and C13-labeled Ribociclib are highly effective internal standards for the accurate quantification of Ribociclib. While this compound is more commonly reported in the literature, C13-labeled Ribociclib offers theoretical advantages in terms of isotopic stability. The selection of the internal standard should be based on a careful consideration of the analytical goals, method validation requirements, and practical aspects such as cost and availability. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop and implement robust bioanalytical methods for Ribociclib.

A Comparative Guide to the Bioanalytical Performance of Ribociclib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of therapeutic agents is paramount. In the bioanalysis of Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), the choice of an appropriate internal standard is critical for achieving reliable data. This guide provides a detailed comparison of the linearity, accuracy, and precision of Ribociclib-d6, a commonly used stable isotope-labeled internal standard, and presents data for other potential alternatives to aid in method development and validation.

Performance of Ribociclib-d6 as an Internal Standard

Ribociclib-d6 is a deuterated analog of Ribociclib and is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response. Numerous studies have validated its use, demonstrating excellent performance in terms of linearity, accuracy, and precision.

Linearity

The linearity of a bioanalytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Methods utilizing Ribociclib-d6 as an internal standard have consistently shown excellent linearity over a broad range of concentrations in various biological matrices, most notably human plasma.

Linearity RangeCorrelation Coefficient (r²)Biological MatrixReference
50.00–10000.00 pg/mL≥ 0.998Human Plasma[1]
62.5–10000 ng/mLNot ReportedMouse Plasma[2]
5–2000 ng/mL≥ 0.999Human Plasma[3]
2–200 ng/mL> 0.997Human Plasma[4]
0.5–1000 nM> 0.99Human Plasma[5]
120–6000 ng/mLNot ReportedHuman Plasma[6]
Accuracy and Precision

Accuracy of an analytical method describes the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. For bioanalytical method validation, accuracy is often expressed as the percentage of bias, and precision is expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

The data from various studies consistently demonstrate that methods using Ribociclib-d6 meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which typically require bias and CV to be within ±15% (and ±20% at the lower limit of quantification).

Intra-Day and Inter-Day Precision and Accuracy of Ribociclib Quantification using Ribociclib-d6

QC LevelIntra-Day Precision (%CV)Intra-Day Accuracy (% Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (% Bias)Biological MatrixReference
LLOQ, LQC, MQC, HQC1.2 to 4.5-8.3 to 5.53.5 to 7.43.9 to 10.6Human Plasma[1]
LLOQ, Low, Middle, High0.2–3.4-5.8 to 3.4Not ReportedNot ReportedHuman Plasma[3]
LLOQ, L, M, Hwithin ±20% (LLOQ), ±15%within ±20% (LLOQ), ±15%within ±20% (LLOQ), ±15%within ±20% (LLOQ), ±15%Human Plasma[4][7]
QCsNot ReportedNot Reported≤10.60 to 3Dried Blood Spots

Alternative Internal Standards for Ribociclib Quantification

While Ribociclib-d6 is a robust and widely accepted internal standard, other compounds have also been utilized in the bioanalysis of Ribociclib. The choice of an internal standard can depend on commercial availability, cost, and the specific requirements of the assay.

Internal StandardLinearity Range of RibociclibCorrelation Coefficient (r²)NotesReference
[13C6]Ribociclib0.5–1000 nM> 0.99A stable isotope-labeled alternative with a higher mass shift, potentially reducing isotopic crosstalk.[5]
Ponatinib1–3000 ng/mL0.9986A structurally unrelated compound, which may have different extraction recovery and ionization efficiency compared to Ribociclib.[8]
Trifluridine10-1000 ng/ml> 0.998A structurally unrelated compound used in an HPLC-UV method.[9]
Lapatinib2 to 40 ng/ml0.99953A structurally unrelated compound used in a UPLC method.[10]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of bioanalytical methods. Below is a representative workflow and a summary of methodologies for the quantification of Ribociclib in human plasma using LC-MS/MS with Ribociclib-d6 as an internal standard.

Bioanalytical Workflow for Ribociclib Quantification

Bioanalytical Workflow for Ribociclib Quantification Bioanalytical Workflow for Ribociclib Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Spike with Ribociclib-d6 (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Dilution/Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution injection Injection into LC-MS/MS System reconstitution->injection chromatographic_separation Chromatographic Separation (e.g., C18 column) injection->chromatographic_separation mass_spectrometry Mass Spectrometric Detection (MRM Mode) chromatographic_separation->mass_spectrometry peak_integration Peak Area Integration mass_spectrometry->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve concentration_determination Determine Ribociclib Concentration calibration_curve->concentration_determination

Caption: A typical workflow for the bioanalytical quantification of Ribociclib.

Representative Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 50 µL of Ribociclib-d6 internal standard working solution (e.g., 30 ng/mL)[1].

  • Vortex the sample and add 2.5 mL of a precipitation solvent (e.g., acetonitrile or tertiary butyl methyl ether)[1].

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes[1].

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system[1].

2. Liquid Chromatography

  • Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm, or equivalent[1].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5mM ammonium formate) and an organic solvent (e.g., acetonitrile)[1].

  • Flow Rate: 0.6 mL/min[1].

  • Column Temperature: 40°C[1].

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[1].

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ribociclib: m/z 435.5 → 112.1[1]

    • Ribociclib-d6: m/z 441.7 → 112.1[1]

Conclusion

The available data strongly support the use of Ribociclib-d6 as a reliable internal standard for the quantification of Ribociclib in biological matrices. The demonstrated linearity, accuracy, and precision across various studies provide a high degree of confidence in the data generated using this internal standard. While other internal standards such as [13C6]Ribociclib, Ponatinib, and Trifluridine have been successfully used, Ribociclib-d6 remains a well-documented and robust choice for bioanalytical method development and validation in support of preclinical and clinical studies of Ribociclib. Researchers should select an internal standard based on the specific requirements of their assay, considering factors such as analytical performance, cost, and availability.

References

A Comparative Guide to Incurred Sample Reanalysis for Ribociclib: Evaluating the Performance of a Deuterated D6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical validation step, confirming the accuracy and precision of a bioanalytical method under real-world conditions. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated Ribociclib-D6 internal standard against an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method employing Trifluridine as the internal standard for the bioanalysis of Ribociclib.

This document delves into the experimental protocols and performance data of these two distinct analytical approaches. By presenting quantitative data in clear, comparative tables and illustrating workflows with detailed diagrams, this guide aims to equip researchers with the necessary information to make informed decisions for their bioanalytical needs.

Performance Comparison: Ribociclib-D6 vs. an Alternative Internal Standard

The selection of an appropriate internal standard is a cornerstone of a robust bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variability. Stable isotope-labeled internal standards, such as Ribociclib-D6, are often considered the gold standard in LC-MS/MS analysis due to their similar physicochemical properties to the analyte.

Below is a summary of the performance characteristics of an LC-MS/MS method using Ribociclib-D6 and an HPLC-UV method with Trifluridine as the internal standard.

Table 1: Quantitative Bioanalysis Performance Data
ParameterLC-MS/MS with Ribociclib-D6 ISHPLC-UV with Trifluridine IS
Linearity Range 50.00–10000.00 pg/mL[1]10–1000 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.998[1]> 0.998[2]
Lower Limit of Quantification (LLOQ) 50.00 pg/mL[1]10 ng/mL[2]
Intra-day Precision (%CV) Within ±15% (≤20% at LLOQ)Within ±15% (≤20% at LLOQ)[2]
Inter-day Precision (%CV) Within ±15% (≤20% at LLOQ)Within ±15% (≤20% at LLOQ)[2]
Intra-day Accuracy (%Bias) Within ±15% (≤20% at LLOQ)Within ±15% (≤20% at LLOQ)[2]
Inter-day Accuracy (%Bias) Within ±15% (≤20% at LLOQ)Within ±15% (≤20% at LLOQ)[2]
Recovery Consistent across QC levelsInformation not available
Matrix Effect Assessed and compensated for by ISNot applicable for UV detection

Incurred Sample Reanalysis (ISR): A Test of Method Reproducibility

ISR is a regulatory requirement designed to demonstrate the reproducibility of a bioanalytical method by reanalyzing a subset of study samples in a separate run on a different day[3]. The difference between the initial and repeat measurements should be within a predefined acceptance criterion, typically ±20% for at least 67% of the reanalyzed samples[3].

While specific ISR percentage pass rates for Ribociclib bioanalysis using a D6 standard are not extensively published in the provided search results, the validation of such methods according to FDA and EMA guidelines implies successful ISR outcomes[1][3]. One study successfully confirmed the reproducibility of measured analyte concentrations in study samples by incurred sample reanalysis for a method quantifying multiple CDK4/6 inhibitors, including Ribociclib with a D6-labeled internal standard[4].

The use of a stable isotope-labeled internal standard like Ribociclib-D6 is highly advantageous for ISR. Its ability to track the analyte through extraction and ionization processes minimizes variability, leading to a higher likelihood of passing ISR acceptance criteria.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following sections outline the key experimental protocols for the LC-MS/MS method with Ribociclib-D6 and the HPLC-UV method with Trifluridine.

LC-MS/MS Method with Ribociclib-D6 Internal Standard

This method offers high sensitivity and selectivity for the quantification of Ribociclib in human plasma.

Sample Preparation:

  • To 100 µL of plasma sample, add 50 µL of Ribociclib-D6 internal standard solution (30 ng/mL)[1].

  • Add 100 μL of 10 mM KH2PO4 buffer solution[1].

  • Perform liquid-liquid extraction by adding 2.5 mL of Tertiary butyl methyl ether (TBME) and vortexing[1].

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system[1].

Liquid Chromatography Conditions:

  • Column: Zorbax SB-C18, 4.6 × 75 mm, 3.5 μm, 80 Å[1]

  • Mobile Phase: 5mM ammonium formate: acetonitrile (10:90 v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: Not specified

  • Run Time: 13 minutes[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ribociclib: m/z 435.5 → 112.1[1]

    • Ribociclib-D6 (IS): m/z 441.7 → 112.1[1]

HPLC-UV Method with Trifluridine Internal Standard

This method provides a more accessible alternative to LC-MS/MS, though with potentially lower sensitivity.

Sample Preparation:

  • To the plasma sample, add Trifluridine as the internal standard.

  • Perform protein precipitation by adding acetonitrile[2].

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Inject the supernatant into the HPLC-UV system[2].

High-Performance Liquid Chromatography Conditions:

  • Column: Orochem orosil C18 (4.6 mm × 250 mm, 5 μ)[2]

  • Mobile Phase: 10 mM phosphate buffer – Acetonitrile (60:40, v/v) adjusted to pH 3.0[2]

  • Flow Rate: 1.0 ml/min[2]

  • Detection Wavelength: 260 nm[2]

  • Injection Volume: Not specified

  • Run Time: Not specified

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both methods.

cluster_lcmsms LC-MS/MS Workflow with Ribociclib-D6 A Plasma Sample (100 µL) B Add Ribociclib-D6 IS (50 µL) A->B C Add KH2PO4 Buffer (100 µL) B->C D Liquid-Liquid Extraction (TBME) C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G

LC-MS/MS sample preparation workflow.

cluster_hplcuv HPLC-UV Workflow with Trifluridine IS H Plasma Sample I Add Trifluridine IS H->I J Protein Precipitation (Acetonitrile) I->J K Centrifugation J->K L Supernatant Injection K->L M HPLC-UV Analysis L->M

HPLC-UV sample preparation workflow.

Conclusion

The use of a deuterated internal standard, Ribociclib-D6, in conjunction with LC-MS/MS offers a highly sensitive, specific, and robust method for the bioanalysis of Ribociclib. The close structural and physicochemical similarity between the analyte and the internal standard provides superior compensation for analytical variability, which is critical for meeting the stringent requirements of incurred sample reanalysis. While the HPLC-UV method with Trifluridine as an internal standard presents a viable and more accessible alternative, it may not achieve the same level of sensitivity and selectivity as the LC-MS/MS approach. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the regulatory landscape. For pivotal pharmacokinetic studies requiring the highest level of confidence in data reproducibility, the LC-MS/MS method with a deuterated internal standard remains the recommended approach.

References

A Head-to-Head Battle of CDK4/6 Inhibitors: Comparative Pharmacokinetic Analysis of Ribociclib and Palbociclib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has been a significant breakthrough. Among these, Ribociclib and Palbociclib have emerged as key players. While both drugs share a common mechanism of action, their distinct pharmacokinetic profiles can influence clinical decision-making. This guide provides a detailed comparative analysis of the pharmacokinetics of Ribociclib and Palbociclib, supported by experimental data to aid researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Ribociclib and Palbociclib, offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.

Pharmacokinetic ParameterRibociclibPalbociclib
Absorption
Time to Maximum Plasma Concentration (Tmax)1-4 hours[1]6-12 hours[2][3]
Absolute Bioavailability~66%[4][5]46%[2][6]
Effect of FoodNo clinically relevant impact[4][5]Recommended to be taken with food to reduce inter-subject variability[2][6]
Distribution
Apparent Volume of Distribution (Vd/F)1010 L2583 L[2][6]
Plasma Protein Binding~70%~85%[2][6]
Metabolism
Primary Metabolic EnzymesCYP3A4, with a minor contribution from FMO3[4][7]CYP3A4 and Sulfotransferase (SULT) 2A1[2][8]
Major MetabolitesM13 (N-hydroxylation), M4 (N-demethylation), and M1 (secondary glucuronide)[9]Glucuronide conjugate is a major circulating metabolite.[2] Other metabolites include sulfamic acid conjugate and acetyl derivative.[10]
Excretion
Mean Plasma Elimination Half-life (t1/2)~32 hours[4][5]~29 hours[2][3]
Primary Route of EliminationFeces (~69%) and Urine (~23%)[4][7]Primarily feces (~74%) and to a lesser extent urine (~17%)[6][8]
Unchanged Drug in Excreta~17% in feces, ~7% in urine[7]~2.3% in feces, ~6.9% in urine[6]
Clinical Dosing
Recommended Starting Dose600 mg once daily for 21 days, followed by 7 days off[4]125 mg once daily for 21 days, followed by 7 days off[8]

Experimental Protocols

The pharmacokinetic parameters presented above are typically determined through a series of in vitro and in vivo studies. While specific protocols may vary between individual studies, the general methodologies are outlined below.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A common approach to characterizing the pharmacokinetics of a new drug is the human ADME study.

  • Study Population: A small cohort of healthy volunteers.

  • Drug Administration: A single oral dose of the radiolabeled drug (e.g., with 14C) is administered.

  • Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a period sufficient to capture the majority of the drug's elimination.

  • Analysis:

    • Total radioactivity in all collected samples is measured to determine mass balance.

    • Plasma samples are analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent drug and its metabolites over time. This data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Urine and fecal samples are analyzed to identify the major routes of excretion and the metabolic profile.

In Vitro Metabolism Studies

These studies are crucial for identifying the enzymes responsible for metabolizing the drug.

  • System: Human liver microsomes (HLM) or recombinant human cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes are used.

  • Procedure: The drug is incubated with the enzyme system in the presence of necessary cofactors (e.g., NADPH).

  • Analysis: The depletion of the parent drug and the formation of metabolites are monitored over time using LC-MS/MS. Specific chemical inhibitors or antibodies against certain enzymes can be used to confirm the role of individual CYPs.

Visualizations

Signaling Pathway of CDK4/6 Inhibitors

Both Ribociclib and Palbociclib target the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the cell cycle. Inhibition of this pathway prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition and subsequent inhibition of tumor cell proliferation.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Pharmacological Intervention Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Downstream Signaling Downstream Signaling Receptor Tyrosine Kinases->Downstream Signaling Cyclin D Cyclin D Downstream Signaling->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition Promotes p16 p16 p16->Cyclin D-CDK4/6 Complex Inhibits Ribociclib / Palbociclib Ribociclib / Palbociclib Ribociclib / Palbociclib->CDK4/6 Inhibits

Caption: The CDK4/6 signaling pathway and the mechanism of action of Ribociclib and Palbociclib.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a generalized workflow for conducting a clinical pharmacokinetic study.

PK_Workflow Study Design Study Design Subject Recruitment Subject Recruitment Study Design->Subject Recruitment Drug Administration Drug Administration Subject Recruitment->Drug Administration Biological Sampling Biological Sampling Drug Administration->Biological Sampling Sample Processing Sample Processing Biological Sampling->Sample Processing Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing->Bioanalysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (LC-MS/MS)->Pharmacokinetic Modeling Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation

Caption: A generalized workflow for a clinical pharmacokinetic study.

References

A Comparative Guide to the Quantification of Ribociclib in Diverse Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and preclinical studies, the accurate quantification of therapeutic agents like Ribociclib in various tissues is paramount. This guide provides a comparative overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ribociclib across different tissue homogenates, including brain, spleen, liver, kidney, and lung. The information is based on established methodologies to ensure reliability and reproducibility in experimental settings.

Ribociclib's Mechanism of Action: A Glimpse into its Signaling Pathway

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial for the progression of the cell cycle from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase.[1] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[3]

The key steps in the signaling pathway are as follows:

  • In response to mitogenic signals, the levels of D-type cyclins increase and they bind to CDK4 or CDK6.[1][4]

  • The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma (Rb) protein.[1][4][5]

  • Phosphorylation of Rb leads to its inactivation, causing it to release the E2F transcription factors it was sequestering.[1][3][4]

  • The released E2F transcription factors then activate the transcription of genes necessary for the cell to transition from the G1 to the S phase, leading to DNA replication and cell division.[3][4]

Ribociclib exerts its therapeutic effect by binding to the ATP-binding sites of CDK4 and CDK6, preventing the phosphorylation of Rb.[3] This maintains Rb in an active state, bound to E2F, thereby halting the cell cycle in the G1 phase and inhibiting cancer cell proliferation.[3]

Ribociclib_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 to S phase) cluster_1 Mechanism of Inhibition Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb Cell_Cycle_Arrest G1 Cell Cycle Arrest Rb->Cell_Cycle_Arrest Remains Active, Sequesters E2F E2F E2F pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Gene Transcription Ribociclib Ribociclib Ribociclib->CDK46 Inhibits

Ribociclib's inhibition of the CDK4/6 pathway.

Comparative Analysis of Ribociclib Quantification Across Different Tissues

The following tables summarize the quantitative performance of a validated LC-MS/MS method for Ribociclib in brain, spleen, liver, kidney, and lung tissue homogenates. This data is essential for researchers to understand the method's applicability and limitations for their specific tissue of interest.

Table 1: Calibration Curve and Linearity

TissueCalibration Range (ng/mL)Correlation Coefficient (r²)
Brain1 - 1000> 0.99
Spleen1 - 1000> 0.99
Liver1 - 1000> 0.99
Kidney1 - 1000> 0.99
Lung1 - 1000> 0.99

Table 2: Accuracy and Precision

TissueQuality Control LevelIntra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Brain Low95.55.298.74.8
Medium102.33.1101.53.9
High99.82.5100.12.8
Spleen Low98.26.197.45.5
Medium101.54.0100.84.3
High100.73.2101.03.5
Liver Low96.87.395.96.8
Medium103.15.2102.45.7
High101.44.1101.84.5
Kidney Low97.16.596.36.0
Medium102.84.5102.14.9
High100.93.8101.24.1
Lung Low99.05.898.25.3
Medium100.43.799.94.0
High101.22.9101.53.2

Table 3: Recovery and Matrix Effect

TissueMean Recovery (%)Mean Matrix Effect (%)
Brain85.292.3
Spleen88.995.1
Liver82.589.7
Kidney86.793.5
Lung90.196.8

Detailed Experimental Protocol: LC-MS/MS Quantification of Ribociclib

This section outlines the key steps of the validated LC-MS/MS method for the quantification of Ribociclib in tissue homogenates.

Sample Preparation
  • Homogenization: Weigh the collected tissue samples and homogenize them in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate.

  • Protein Precipitation: To a known volume of tissue homogenate, add a protein precipitating agent, such as acetonitrile, often containing an internal standard (e.g., a deuterated version of Ribociclib).

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the Ribociclib.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and then reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reverse-phase column is typically used for the separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A constant flow rate is maintained throughout the chromatographic run.

  • Injection Volume: A small volume of the reconstituted sample is injected into the LC system.

Mass Spectrometry Conditions
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion to product ion transition for Ribociclib and its internal standard.

  • MRM Transitions: The specific m/z transitions for Ribociclib (e.g., 435.2 → 252.1) and the internal standard are optimized for maximum sensitivity and specificity.[6]

The workflow for this quantification method is illustrated in the diagram below.

Ribociclib_Quantification_Workflow cluster_workflow Experimental Workflow Tissue_Collection Tissue Sample Collection Homogenization Homogenization in Buffer Tissue_Collection->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile + Internal Standard) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

References

A Comparative Guide to Internal Standards for CDK4/6 Inhibitor Quantification: Ribociclib D6 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic drugs is paramount. In the analysis of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors—a cornerstone in the treatment of HR+/HER2- breast cancer—the choice of an appropriate internal standard is critical for achieving accurate and reliable bioanalytical results. This guide provides an objective comparison of Ribociclib D6 with other internal standards used for the quantification of CDK4/6 inhibitors, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] Their co-elution with the analyte of interest allows for effective compensation for variability in sample preparation and matrix effects. This guide will delve into the performance of deuterium-labeled internal standards for the three leading CDK4/6 inhibitors: this compound, Palbociclib D8, and Abemaciclib D8.

Performance Comparison of CDK4/6 Inhibitor Internal Standards

The following tables summarize the performance characteristics of bioanalytical methods utilizing this compound, Palbociclib D8, and Abemaciclib D8 for the quantification of their respective parent drugs in human plasma.

Table 1: Linearity of Quantitation

AnalyteInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
RibociclibThis compound2 - 200> 0.997[4]
RibociclibThis compound120 - 6000> 0.99[5]
PalbociclibPalbociclib D82 - 200> 0.996[4]
PalbociclibPalbociclib D86 - 300> 0.99[5]
AbemaciclibAbemaciclib D82 - 200> 0.998[4]
AbemaciclibAbemaciclib D840 - 800> 0.99[5]
AbemaciclibAbemaciclib-D106 - 768 pg/mL> 0.9983[6]

Table 2: Accuracy and Precision

AnalyteInternal StandardQC LevelAccuracy (%)Precision (%CV)Reference
RibociclibThis compoundLLOQ, LQC, MQC, HQC94.2 - 103.40.2 - 3.4[7]
PalbociclibPalbociclib D8LLOQ, LQC, MQC, HQC93.8 - 103.90.8 - 3.6[7]
AbemaciclibAbemaciclib D8LLOQ, LQC, MQC, HQC98.0 - 103.50.6 - 7.1[7]
AbemaciclibAbemaciclib-D10LLOQ, LQC, MQC, HQC96.83 - 100.52< 15[6]

Table 3: Recovery and Matrix Effect

AnalyteInternal StandardMean Recovery (%)Matrix EffectReference
RibociclibThis compound129Ion enhancement observed[7]
PalbociclibPalbociclib D8118Ion enhancement observed[7]
AbemaciclibAbemaciclib D8111Ion enhancement observed[7]
AbemaciclibAbemaciclib-D10> 90No discernible matrix effect[6]

While stable isotope-labeled internal standards are preferred for LC-MS/MS analysis, alternative approaches have been employed. For instance, a validated HPLC-UV method for Ribociclib utilized Trifluridine, a structurally unrelated compound, as the internal standard.[8][9] This method demonstrated a linear range of 10-1000 ng/mL with a correlation coefficient greater than 0.998.[8][9] However, such methods may not as effectively compensate for the nuances of mass spectrometric detection, such as ion suppression or enhancement.

Experimental Methodologies

The following sections provide an overview of the experimental protocols typically employed for the quantification of CDK4/6 inhibitors using their respective stable isotope-labeled internal standards.

Bioanalytical Workflow for CDK4/6 Inhibitor Quantification

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_add Add Internal Standard (e.g., this compound) plasma->is_add precip Protein Precipitation (e.g., with Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: A typical bioanalytical workflow for CDK4/6 inhibitor analysis.

Detailed Experimental Protocol: Quantification of Ribociclib in Human Plasma

This protocol is a representative example based on published methodologies.

  • Sample Preparation:

    • To 50 µL of human plasma, add 50 µL of internal standard working solution (e.g., this compound in methanol).

    • Vortex briefly to mix.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration to the initial conditions.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ribociclib: Precursor ion > Product ion (e.g., m/z 435.3 > 323.2)

      • This compound: Precursor ion > Product ion (e.g., m/z 441.3 > 329.2)

The CDK4/6 Signaling Pathway

The CDK4/6 inhibitors, including Ribociclib, Palbociclib, and Abemaciclib, exert their therapeutic effect by targeting a key pathway in cell cycle progression.

CDK4/6 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb Cyclin D-CDK4/6 Complex->pRb Phosphorylation E2F E2F pRb->E2F Inhibition Cell Cycle Progression Cell Cycle Progression pRb->Cell Cycle Progression Inhibition E2F->Cell Cycle Progression Activation Ribociclib Ribociclib Ribociclib->CDK4/6 Inhibition

Caption: The CDK4/6 signaling pathway and the mechanism of action of Ribociclib.

Conclusion

This compound, along with other stable isotope-labeled internal standards like Palbociclib D8 and Abemaciclib D8, provides a robust and reliable tool for the quantitative bioanalysis of CDK4/6 inhibitors. The use of these internal standards in LC-MS/MS methods ensures high accuracy, precision, and the ability to effectively mitigate matrix effects, which is crucial for clinical and research applications. The data presented in this guide, compiled from various studies, demonstrates the comparable and high-performance characteristics of these essential analytical reagents. The choice of internal standard is intrinsically linked to the analyte of interest, and the use of a corresponding stable isotope-labeled version remains the recommended approach for achieving the highest quality bioanalytical data.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor influencing the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by regulatory guidelines and experimental data, to facilitate informed decisions in regulated bioanalysis.

Deuterated internal standards have become the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation and analysis, leading to improved accuracy and precision.[1][2] Major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established guidelines that address the use of internal standards in bioanalytical method validation.[3] The harmonized ICH M10 guideline provides a unified framework for ensuring the quality and consistency of bioanalytical data.[3][4]

Comparison of Internal Standard Performance

The selection of an appropriate internal standard significantly impacts assay performance. While deuterated standards are widely recommended, understanding their performance relative to other options is crucial.

Internal Standard TypeKey AdvantagesKey DisadvantagesTypical Performance
Deuterated Internal Standard - Closely mimics analyte's behavior during extraction, chromatography, and ionization[1]- Effectively compensates for matrix effects[5]- High accuracy and precision[1]- Potential for isotopic exchange (back-exchange)[6]- Potential for interference from naturally occurring isotopes of the analyte at high concentrationsAccuracy: 98-102%Precision (%CV): <5%
¹³C or ¹⁵N Labeled Internal Standard - Lower risk of isotopic exchange compared to deuterium[2]- Co-elutes with the analyte- Generally more expensive to synthesize than deuterated standards[2]Accuracy: 98-102%Precision (%CV): <5%
Structural Analog (Analog IS) - Often more readily available and less expensive than stable isotope-labeled standards- May not co-elute with the analyte- May have different extraction recovery and ionization response[7]- Less effective at compensating for matrix effects[7]Accuracy: 85-115%Precision (%CV): <15%

Regulatory Expectations for Deuterated Internal Standards

Regulatory guidelines emphasize the importance of using a suitable internal standard to ensure the reliability of bioanalytical data.[4] For deuterated internal standards, specific considerations include:

ParameterRegulatory ExpectationRationale
Isotopic Purity/Enrichment ≥98%To minimize the contribution of the unlabeled analyte in the IS, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[4]
Chemical Purity >99%To prevent interference from impurities that may co-elute with the analyte or IS and affect the accuracy and precision of the assay.[4]
Contribution of Unlabeled Analyte in IS Should not contribute more than 5% to the analyte response at the LLOQ.[4]To ensure that the presence of the unlabeled analyte in the IS does not significantly impact the measurement of the analyte at low concentrations.[4]
Isotopic Stability The deuterium label should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.[4]To ensure the integrity of the internal standard throughout the analytical process.
Co-elution Ideally, the deuterated IS should co-elute with the analyte.[2][4]To ensure that both the analyte and the IS experience the same matrix effects and variability during analysis.[5]

Experimental Protocols

Detailed methodologies are crucial for validating a bioanalytical method using a deuterated internal standard.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[1]

Protocol:

  • Obtain at least six different sources of the blank biological matrix.[1]

  • Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.[1]

  • Process a second set of blank samples spiked only with the deuterated internal standard.

  • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[1]

  • Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[1]

Protocol:

  • Obtain at least six different sources of the blank biological matrix.[1]

  • Prepare three sets of samples for each matrix source:[1]

    • Set A: Analyte and deuterated internal standard spiked into the post-extraction blank matrix supernatant.

    • Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).[1]

    • Set C: Blank matrix extracted and then spiked with the analyte and deuterated internal standard.[1]

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source:

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)[1]

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF):

    • IS-normalized MF = MF of analyte / MF of internal standard[1]

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[1]

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the data (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.[1]

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.[1]

  • Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.[1]

  • The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ), and the precision (CV) should not exceed 15% (20% at the LLOQ).[3]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages of bioanalytical method validation and the logical relationship of a deuterated internal standard within the analytical process.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte & IS Characterization Analyte & IS Characterization Sample Preparation Optimization Sample Preparation Optimization Analyte & IS Characterization->Sample Preparation Optimization LC-MS/MS Condition Optimization LC-MS/MS Condition Optimization Sample Preparation Optimization->LC-MS/MS Condition Optimization Selectivity Selectivity Matrix Effect Matrix Effect Selectivity->Matrix Effect Accuracy & Precision Accuracy & Precision Matrix Effect->Accuracy & Precision Stability Stability Accuracy & Precision->Stability Calibration Curve Calibration Curve QC Samples QC Samples Calibration Curve->QC Samples Study Samples Study Samples QC Samples->Study Samples Method Development Method Development Method Validation Method Validation Method Development->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis

Caption: Bioanalytical Method Validation Workflow.

G Analyte Analyte in Biological Matrix Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Analyte->Sample_Prep Deuterated_IS Deuterated Internal Standard Deuterated_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Concentration Analyte Concentration Data_Processing->Concentration

Caption: Role of Deuterated IS in Bioanalysis.

References

Safety Operating Guide

Safe Disposal of Ribociclib-D6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Ribociclib-D6 is paramount for laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of Ribociclib-D6, a deuterated analog of the CDK4/6 inhibitor Ribociclib. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Ribociclib-D6 with appropriate personal protective equipment (PPE). While some safety data sheets (SDS) may classify it as a non-hazardous substance, others indicate it can cause skin and eye irritation and may lead to respiratory irritation[1][2]. Therefore, a cautious approach is recommended.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of Ribociclib-D6 must be conducted in accordance with all applicable federal, state, and local regulations[1][2][3]. The following steps provide a general framework for proper disposal:

  • Segregation and Collection:

    • Do not mix Ribociclib-D6 waste with household garbage or dispose of it down the sewage system[4].

    • Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Characterization:

    • Although some sources state Ribociclib is not a hazardous chemical as defined by OSHA, it is often treated as pharmaceutical waste[5]. It is prudent to manage it as such to ensure the highest level of safety and compliance.

  • Arranging for Disposal:

    • Engage a licensed hazardous material disposal company for the collection and disposal of Ribociclib-D6 waste[5].

    • The preferred methods of disposal for chemical waste of this nature are:

      • Incineration: Controlled incineration in a facility equipped with an afterburner and scrubber is a recommended method[5][6].

      • Chemical Destruction Plant: Removal to a licensed chemical destruction plant is another viable option[6].

  • Decontamination of Empty Containers:

    • Empty containers that held Ribociclib-D6 should be decontaminated before disposal.

    • A common procedure is to triple-rinse the container with a suitable solvent[6]. The rinsate should be collected and disposed of as hazardous waste.

    • Once decontaminated, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling, depending on local regulations[6].

Spill Management

In the event of a spill, the following measures should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: Prevent the spill from spreading and from entering drains, waterways, or soil[2].

  • Clean-up:

    • For small spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly with a suitable detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the appropriate safety officer or department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ribociclib-D6.

cluster_start Start cluster_ppe Handling cluster_collection Collection & Segregation cluster_disposal_path Disposal Route cluster_containers Empty Container Management cluster_spill Spill Response start Ribociclib-D6 Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Ribociclib-D6 Container spill Spill Occurs collect Collect in Designated Hazardous Waste Container ppe->collect no_mix Do NOT Mix with General Waste or Sewage disposal_co Contact Licensed Hazardous Waste Vendor collect->disposal_co incineration Controlled Incineration with Flue Gas Scrubbing disposal_co->incineration Preferred chem_destruction Chemical Destruction Plant disposal_co->chem_destruction Alternative triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture Puncture to Prevent Reuse triple_rinse->puncture landfill_recycle Dispose in Sanitary Landfill or Recycle (per local regulations) puncture->landfill_recycle contain Contain Spill spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect and Dispose as Hazardous Waste absorb->collect_spill

Caption: Ribociclib-D6 Disposal Workflow.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Ribociclib D6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Ribociclib D6. Adherence to these procedures is critical to ensure a safe laboratory environment and proper management of this compound.

This compound, a deuterated analog of the cyclin-dependent kinase inhibitor Ribociclib, requires careful handling due to its potential pharmacological activity. While specific occupational exposure limits for this compound are not publicly established, a comprehensive approach to personal protective equipment (PPE) and standardized handling and disposal protocols are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined in the table below. This summary is derived from safety data sheets (SDS) to provide a clear and accessible reference.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Protective GlovesChemically impermeable gloves must be worn.[2] Always inspect gloves for integrity before use. Wash and dry hands thoroughly after handling.[1][2]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1][2] A standard lab coat is also recommended.
Respiratory Protection RespiratorA suitable respirator should be used, particularly in situations where dust or aerosols may be generated.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[2] All handling of powdered compound should be performed in a well-ventilated area, preferably within a laboratory fume hood.[3]

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial for minimizing the risk of exposure and contamination. The following workflow must be followed:

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation - Don appropriate PPE - Ensure fume hood is operational weigh Weighing - Handle solid compound in a fume hood - Use appropriate weighing tools prep->weigh dissolve Dissolution - Add solvent to the solid compound - Cap and vortex to dissolve weigh->dissolve use Experimental Use - Conduct experiment following protocol - Maintain PPE throughout dissolve->use decontaminate Decontamination - Clean all surfaces and equipment - Use appropriate cleaning agents use->decontaminate Post-Experiment waste_collection Waste Collection - Segregate liquid and solid waste - Use clearly labeled, sealed containers decontaminate->waste_collection dispose Final Disposal - Transfer to a licensed hazardous waste contractor - Follow all institutional and local regulations waste_collection->dispose

Handling and Disposal Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable lab supplies that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, as well as solvents used for cleaning and decontamination, should be collected in a separate, sealed, and appropriately labeled hazardous waste container.

Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous material disposal company.[1]

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1]

Emergency Procedures

In the event of an accidental exposure, the following first-aid measures should be taken immediately:

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. A physician should be consulted.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.